Thiazesim Hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
3122-01-8 |
|---|---|
分子式 |
C19H23ClN2OS |
分子量 |
362.9 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H |
InChI 键 |
IUZXQGCIJLIGLS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |
外观 |
Solid powder |
其他CAS编号 |
3122-01-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
5845-26-1 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiazesim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazesim Hydrochloride, a 1,5-benzothiazepine (B1259763) derivative, is recognized for its antidepressant properties. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the core starting materials and key chemical transformations. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.
Introduction
Thiazesim, chemically known as 3,3-diethyl-5-(2-(diethylamino)ethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, belongs to the benzothiazepine (B8601423) class of compounds. While structurally related to the calcium channel blocker diltiazem (B1670644), Thiazesim exhibits distinct pharmacological activity as an antidepressant[1]. The synthesis of Thiazesim and its hydrochloride salt involves the construction of the core 1,5-benzothiazepine ring system, followed by the introduction of the characteristic N-alkyl side chain. This guide will explore both classical and modern synthetic approaches to this molecule.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of this compound points to two primary building blocks: the 1,5-benzothiazepin-4(5H)-one core and the 2-(diethylamino)ethyl side chain. The core itself can be conceptually derived from 2-aminothiophenol (B119425) and a suitable four-carbon synthon.
The key starting materials for the synthesis of this compound are:
-
2-Aminothiophenol: This bifunctional molecule provides the aniline (B41778) and thiol moieties required for the formation of the benzothiazepine ring.
-
A β-keto ester or equivalent: A precursor that can react with 2-aminothiophenol to form the seven-membered ring. For Thiazesim specifically, a precursor that can introduce the 3,3-diethyl substitution is necessary.
-
2-(Diethylamino)ethyl chloride (or a related derivative): This reagent is used for the N-alkylation of the benzothiazepine core to introduce the functionally important side chain.
Synthetic Pathways and Experimental Protocols
Two main synthetic strategies for the 1,5-benzothiazepine core are prevalent: the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds or with β-keto esters. A more recent and highly efficient method involves a catalytic asymmetric conjugate addition.
Classical Synthesis of the 1,5-Benzothiazepin-4(5H)-one Core
A general and established method for the synthesis of the 1,5-benzothiazepine core involves the condensation of 2-aminothiophenol with a β-keto ester. For the specific case of Thiazesim, a β-keto ester with two ethyl groups at the α-position would be required.
Experimental Protocol (General Procedure):
A mixture of 2-aminothiophenol and an equivalent of a suitable β-keto ester (e.g., ethyl 2,2-diethyl-3-oxobutanoate) is heated in a high-boiling point solvent such as xylene or toluene (B28343), often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the cyclocondensation reaction. The reaction proceeds via initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration to yield the 1,5-benzothiazepin-4(5H)-one core. The product is then isolated and purified using standard techniques like crystallization or column chromatography.
Modern Asymmetric Synthesis of the Thiazesim Core
A highly efficient and stereoselective synthesis of the Thiazesim core has been developed, employing a catalytic asymmetric conjugate addition of a thiophenol to an α,β-unsaturated thioamide[2]. This method provides excellent control over the stereochemistry of the final product.
The key step is the reaction between 2-aminothiophenol (A) and an α,β-unsaturated thioamide (B) in the presence of a copper-based catalyst system[2].
Starting Materials:
-
Thiophenol (A): 2-Aminothiophenol
-
α,β-Unsaturated Thioamide (B): A suitable α,β-unsaturated thioamide precursor.
-
Catalyst System: A precatalyst derived from mesityl-copper (D) and a chiral ligand, (R)-DTBM-segphos (C)[2].
Experimental Protocol Overview:
The reaction is typically carried out by adding the 2-aminothiophenol and the α,β-unsaturated thioamide to a solution of the pre-formed copper catalyst in an appropriate solvent like toluene at a controlled temperature (e.g., 0 °C)[2]. The reaction mixture is stirred for an extended period to ensure complete conversion. This key conjugate addition step is followed by several transformations to yield the final Thiazesim molecule[2].
N-Alkylation of the 1,5-Benzothiazepin-4(5H)-one Core
Once the 1,5-benzothiazepin-4(5H)-one core is synthesized, the final key step is the introduction of the 2-(diethylamino)ethyl side chain via N-alkylation. This reaction is analogous to the N-alkylation step in the synthesis of the related drug, diltiazem[3][4].
Experimental Protocol:
The 3,3-diethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is dissolved in a suitable aprotic solvent such as toluene or dimethylformamide (DMF). A base, typically potassium carbonate, is added to the mixture to deprotonate the nitrogen atom of the benzothiazepine ring[3]. 2-(Diethylamino)ethyl chloride hydrochloride is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution reaction[3]. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, can improve the reaction efficiency[3]. After the reaction is complete, the product is isolated by extraction and purified.
Formation of the Hydrochloride Salt
To improve its solubility and stability for pharmaceutical applications, Thiazesim is converted to its hydrochloride salt.
Experimental Protocol:
The purified Thiazesim free base is dissolved in a suitable solvent, such as acetone (B3395972) or ethanol. A solution of hydrochloric acid in a non-aqueous solvent (e.g., ethereal HCl or gaseous HCl) is then added dropwise with stirring. The this compound salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Yield (%) | Reference |
| Asymmetric Conjugate Addition | 2-Aminothiophenol, α,β-Unsaturated Thioamide | Chiral 1,5-Benzothiazepine intermediate | 82 | [2] |
| N-Alkylation of 1,5-Benzothiazepin-4(5H)-one (Diltiazem analogue) | (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, Dimethylaminoethyl chloride | N-alkylated intermediate | ~98.5 | [3] |
| O-Acetylation and HCl salt formation (Diltiazem analogue) | N-alkylated intermediate | Diltiazem Hydrochloride | ~85 | [5] |
Visualizing the Synthesis
General Synthetic Workflow
The overall synthetic strategy for this compound can be visualized as a multi-step process.
Caption: General workflow for the synthesis of this compound.
Asymmetric Synthesis Pathway
The modern asymmetric synthesis route offers a more controlled approach to the Thiazesim core.
Caption: Key steps in the asymmetric synthesis of the Thiazesim core.
Mechanism of Action and Signaling Pathways (Hypothesized)
While the precise molecular mechanism of action for Thiazesim as an antidepressant is not extensively documented in publicly available literature, its classification as a tricyclic antidepressant suggests a potential interaction with monoamine neurotransmitter systems[6]. Tricyclic antidepressants typically function by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission[6]. This modulation of monoaminergic signaling is believed to be a key factor in alleviating depressive symptoms.
The potential signaling pathway can be illustrated as follows:
Caption: Hypothesized mechanism of action for Thiazesim as a tricyclic antidepressant.
It is important to emphasize that this is a generalized mechanism for tricyclic antidepressants, and further research is required to elucidate the specific molecular targets and signaling pathways modulated by Thiazesim.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the effective construction of the 1,5-benzothiazepine core and the subsequent introduction of the N-(2-(diethylamino)ethyl) side chain. While classical methods provide a foundational approach, modern asymmetric synthesis offers superior control over stereochemistry and efficiency. This guide has provided a detailed overview of the key starting materials, synthetic strategies, and experimental considerations for the preparation of this pharmacologically active compound. Further investigation into the specific molecular interactions and signaling pathways of Thiazesim will be crucial for a complete understanding of its antidepressant effects and for the development of novel therapeutics.
References
- 1. Thiazesim (SQ-10, 496) in the treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 5. A process for the preparation of diltiazem - Patent 0594101 [data.epo.org]
- 6. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
In-Vitro Activity of Thiazesim Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in-vitro research data specifically for Thiazesim Hydrochloride is limited. This guide provides a comprehensive overview of the in-vitro activity of benzothiazepines, the chemical class to which this compound belongs, with a focus on its primary mechanism as a calcium channel blocker and its potential as an anticonvulsant. Methodologies and data from closely related compounds, such as Diltiazem (B1670644), are presented to infer the expected in-vitro profile of this compound.
Introduction to this compound
This compound is a member of the 1,5-benzothiazepine (B1259763) class of compounds.[1] Structurally, it is related to other well-known benzothiazepines like Diltiazem.[2] This class of molecules is primarily recognized for its activity as calcium channel blockers, with therapeutic applications in cardiovascular conditions.[3][4] Additionally, some benzothiazepine (B8601423) derivatives have been investigated for their effects on the central nervous system, including potential anticonvulsant properties.[1][3]
Primary In-Vitro Activity: Calcium Channel Blockade
The principal in-vitro activity of benzothiazepines like this compound is the modulation of L-type voltage-gated calcium channels.[4][5] These channels are crucial for the influx of calcium ions into cells, a process that triggers a multitude of physiological responses, including muscle contraction and neurotransmitter release.[6]
Mechanism of Action
Benzothiazepines exhibit a "use-dependent" or "frequency-dependent" blockade of L-type calcium channels. This means their blocking efficacy increases with the frequency of channel opening. They bind to a specific site on the α1 subunit of the L-type calcium channel, which is accessible when the channel is in the open or inactivated state.[7][8] This binding allosterically modulates the channel, stabilizing it in a state where it is less likely to open in response to depolarization. The benzothiazepine class is considered intermediate in its selectivity, affecting both cardiac and vascular smooth muscle calcium channels.[2][4]
Quantitative In-Vitro Data for Benzothiazepine Derivatives
| Compound | Assay Type | Cell/Tissue Type | IC50 | Reference |
| Diltiazem | Electrophysiology (Patch Clamp) | Neonatal mouse inner hair cells | 326 ± 67 µM | [9] |
| 2-nitro derivative of a 1,5-benzothiazepine | Potassium-depolarized rabbit aorta | Rabbit Aorta | 0.3 µM | [10] |
| Diltiazem | [3H]diltiazem binding | Rat cerebral cortex | pIC50 = 6.87 | [11] |
This table summarizes data for related compounds to provide a context for the expected in-vitro activity of this compound.
Experimental Protocols for Assessing Calcium Channel Blockade
The gold standard for characterizing ion channel modulators is the patch-clamp technique.
-
Objective: To directly measure the effect of the compound on the ionic currents flowing through calcium channels.
-
Methodology:
-
A glass micropipette with a very small opening is used to make a tight seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to activate the voltage-gated calcium channels, and the resulting inward calcium current is recorded.
-
The compound (this compound) is then perfused into the bath solution.
-
The voltage-step protocol is repeated, and any reduction in the calcium current in the presence of the compound is quantified.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value. The voltage-dependence and use-dependence of the block can also be investigated.
These assays are used to determine the affinity of a compound for its receptor.
-
Objective: To measure the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel.
-
Methodology:
-
Prepare a membrane fraction from a tissue known to express a high density of L-type calcium channels (e.g., rat cerebral cortex).[11]
-
Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the benzothiazepine site (e.g., [3H]diltiazem).
-
In parallel incubations, include increasing concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
These assays measure the physiological response of a tissue or cell to the compound.
-
Objective: To assess the ability of this compound to inhibit calcium-dependent processes, such as smooth muscle contraction.
-
Methodology (e.g., Aortic Ring Assay):
-
Isolate a section of an artery (e.g., rabbit aorta) and mount it in an organ bath containing a physiological salt solution.
-
Induce contraction of the smooth muscle by adding a high concentration of potassium chloride (KCl), which causes depolarization and opens L-type calcium channels.
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the bath.
-
Measure the relaxation of the aortic ring in response to the compound.
-
-
Data Analysis: Plot the percentage of relaxation against the compound concentration to determine the EC50 value.
Potential In-Vitro Activity: Anticonvulsant Effects
Several benzothiazepine and related benzothiazine derivatives have shown anticonvulsant activity in pre-clinical models.[3][12] The mechanism for this is likely multifactorial but may involve the modulation of neuronal excitability through various ion channels.
Potential Mechanisms of Anticonvulsant Action
-
Calcium Channel Blockade: By blocking neuronal L-type calcium channels, this compound could reduce the influx of calcium that contributes to excessive neurotransmitter release during seizures.
-
Modulation of GABAergic Neurotransmission: Some benzodiazepines, which share some structural similarities with benzothiazepines, exert their anticonvulsant effects by enhancing the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor.[13][14] While not its primary mechanism, some benzothiazepines have been shown to act as positive allosteric modulators of GABA-A receptors.[15]
-
Interaction with Sodium Channels: Some anticonvulsants act by blocking voltage-gated sodium channels, thereby reducing the repetitive firing of neurons.[16] The effect of this compound on these channels has not been extensively studied.
Experimental Protocols for In-Vitro Anticonvulsant Screening
In-vitro models are crucial for the initial screening and mechanistic studies of potential anticonvulsant drugs.[17][18]
-
Objective: To assess the effect of a compound on seizure-like activity in a brain tissue preparation.
-
Methodology:
-
Prepare acute brain slices from the hippocampus of a rodent.
-
Maintain the slices in an artificial cerebrospinal fluid (aCSF) bath.
-
Induce epileptiform activity (seizure-like electrical discharges) by perfusing the slices with a pro-convulsant agent (e.g., a GABA-A receptor antagonist like bicuculline (B1666979) or a high concentration of potassium).
-
Record the electrical activity using extracellular field potential recordings or intracellular recordings from individual neurons.
-
Apply this compound to the bath and observe any changes in the frequency, duration, or amplitude of the epileptiform discharges.
-
-
Data Analysis: Quantify the reduction in seizure-like events in the presence of the compound.
-
Objective: To study the effects of a compound on the excitability of individual neurons or small neuronal networks.
-
Methodology:
-
Culture primary neurons from a specific brain region (e.g., cortex or hippocampus).
-
Use techniques like calcium imaging (with fluorescent calcium indicators) or multi-electrode arrays (MEAs) to monitor neuronal activity.
-
Induce hyperexcitability using chemical or electrical stimuli.
-
Apply this compound and measure its effect on neuronal firing rates, burst patterns, or calcium transients.
-
-
Data Analysis: Analyze the changes in neuronal activity parameters to determine the compound's inhibitory effects.
Signaling Pathways
The primary signaling pathway affected by this compound is the calcium signaling pathway. By blocking L-type calcium channels, it directly reduces the influx of extracellular calcium, a key second messenger.[6] This has downstream effects on numerous cellular processes that are dependent on calcium, including:
-
Excitation-Contraction Coupling: In muscle cells, the influx of calcium through L-type channels triggers the release of larger amounts of calcium from the sarcoplasmic reticulum, leading to muscle contraction.[6]
-
Neurotransmitter Release: In neurons, calcium influx at the presynaptic terminal is the trigger for the fusion of synaptic vesicles with the cell membrane and the release of neurotransmitters.
-
Gene Expression: Calcium can act as a second messenger to activate various transcription factors, thereby influencing gene expression.
Conclusion
This compound, as a benzothiazepine derivative, is expected to exhibit significant in-vitro activity as an L-type calcium channel blocker. The experimental protocols outlined in this guide, including patch-clamp electrophysiology, radioligand binding assays, and functional tissue assays, provide a robust framework for characterizing its pharmacological profile. Furthermore, its potential as an anticonvulsant warrants investigation using in-vitro models of neuronal hyperexcitability. Further research is required to generate specific quantitative data for this compound and to fully elucidate its effects on various signaling pathways.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Functional interaction between benzothiazepine- and dihydropyridine binding sites of cardiac L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of phenylalkylamines and benzothiazepines on Ca(v)1.3-mediated Ca2+ currents in neonatal mouse inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 14. ccjm.org [ccjm.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Diazepam - Wikipedia [en.wikipedia.org]
- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 18. researchgate.net [researchgate.net]
Thiazesim Hydrochloride: A Technical Guide to Solubility and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of Thiazesim Hydrochloride in Dimethyl Sulfoxide (DMSO) and water. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and outlines standard experimental protocols for its determination. Furthermore, this guide explores the established mechanism of action for this compound as a tricyclic antidepressant, detailing the key signaling pathways involved in its therapeutic effects. The information is presented to support researchers and professionals in drug development and neuroscience.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its suitability for various experimental and pharmaceutical applications. The following table summarizes the available solubility information for this compound.
Data Presentation: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Description | Source |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble in DMSO.[1] | MedKoo Biosciences |
| Water | Data not available | Information not available | - |
Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or molarity) for this compound in either DMSO or water. The information provided is based on supplier data sheets which often provide qualitative descriptions. Researchers are strongly encouraged to determine the solubility experimentally for their specific requirements.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended.
Shake-Flask Method for Thermodynamic Solubility in Water
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in water under the specified conditions.
Protocol for Preparing Stock Solutions in DMSO
Given that this compound is reported to be soluble in DMSO, this solvent is commonly used to prepare concentrated stock solutions for in vitro assays.
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add a calculated volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration.
-
Solubilization: Facilitate dissolution by gentle warming, vortexing, or sonication. Ensure that the compound is completely dissolved and the solution is clear.
-
Storage: Store the stock solution in appropriate, tightly sealed containers at a low temperature (e.g., -20°C or -80°C) to maintain stability. Protect from light and moisture.
Mechanism of Action and Signaling Pathways
Thiazesim is classified as a tricyclic antidepressant. Its therapeutic effects are primarily attributed to the modulation of neurotransmitter systems in the central nervous system.
Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition
The principal mechanism of action for tricyclic antidepressants like Thiazesim involves the blockade of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake transporters in the presynaptic terminal. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling.
Downstream Signaling Pathways
The long-term therapeutic effects of antidepressants are believed to involve adaptations in downstream intracellular signaling pathways, leading to changes in gene expression and neuroplasticity. Two key pathways implicated are the mTOR and Wnt/β-catenin pathways.
3.2.1. mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of protein synthesis, cell growth, and synaptic plasticity. Chronic antidepressant treatment can activate this pathway, leading to the synthesis of synaptic proteins and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
3.2.2. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a significant role in neurogenesis and synaptic function. Dysregulation of this pathway has been associated with depression. Antidepressant treatment can lead to the stabilization and nuclear translocation of β-catenin, which in turn regulates the transcription of genes involved in neuronal proliferation and survival.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and its established mechanism of action. While quantitative solubility data remains elusive in the public domain, the qualitative information and detailed experimental protocols provided herein offer a practical framework for researchers. The elucidation of its primary action on neurotransmitter reuptake and the downstream modulation of key signaling pathways such as mTOR and Wnt/β-catenin provides a deeper understanding of its therapeutic potential. Further experimental investigation into its physicochemical properties is warranted to facilitate its continued development and application in neuroscience research.
References
Lack of Publicly Available Data on Early-Phase Clinical Studies of Thiazesim Hydrochloride Prevents In-Depth Analysis
A comprehensive review of publicly accessible scientific literature and clinical trial databases reveals a significant scarcity of information regarding early-phase clinical studies of Thiazesim Hydrochloride. This lack of available data makes it impossible to construct a detailed technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met due to the absence of primary research and clinical trial results for this specific compound.
Further investigation into chemical and pharmacological databases provides basic information on the molecular structure of this compound[2]. However, these resources do not contain data from clinical trials, such as pharmacokinetic profiles, safety and tolerability assessments, or efficacy results. The search results were predominantly populated with information on "thiazide diuretics," a distinct class of drugs with a different mechanism of action, and general information about clinical trial design for other investigational drugs[3][4][5][6][7][8][9].
Without access to Phase I and Phase II clinical trial data, any attempt to create the requested in-depth technical guide would be purely speculative and would not meet the standards of a scientific or research-focused document. Key information that is currently unavailable includes:
-
Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Pharmacodynamic Data: Dose-response relationships and target engagement metrics.
-
Safety and Tolerability Data: Adverse event profiles and dose-limiting toxicities.
-
Experimental Protocols: Detailed descriptions of study design, patient populations, dosing regimens, and analytical methods.
-
Mechanism of Action: Verified signaling pathways and molecular targets in a clinical context.
Due to this critical lack of foundational data, it is not feasible to generate the requested tables, diagrams, and in-depth analysis. The creation of a comprehensive technical guide on the early-phase clinical studies of this compound is therefore not possible at this time.
References
- 1. The pathology of a cross-over trial: (thiazesim--a new anti-depressant drug) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H23ClN2OS | CID 66263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-dose naloxone, an experimental tool uncovering latent sensitisation: pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Antidepressant Studies of Thiazesim Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a notable lack of publicly available preclinical data regarding the in vivo dosage of Thiazesim Hydrochloride for antidepressant studies. The following application notes and protocols are based on established methodologies for antidepressant screening and provide guidance on how to design and conduct initial in vivo studies for a novel compound like this compound, using reference drugs from a similar pharmacological class for dose-range context.
Introduction to this compound
This compound is a heterocyclic compound that has been classified as being related to tricyclic antidepressants (TCAs)[1]. TCAs traditionally exert their antidepressant effects by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft, thereby increasing their availability. Given its classification, initial antidepressant screening of this compound can be guided by the protocols and effective dose ranges of well-characterized TCAs such as imipramine (B1671792) and desipramine.
Recommended In Vivo Models for Antidepressant Screening
The most commonly employed and well-validated rodent models for the initial screening of potential antidepressant compounds are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are predictive of antidepressant efficacy for a wide range of drug classes. For more comprehensive studies on the efficacy of a compound after chronic administration, the Chronic Unpredictable Mild Stress (CUMS) model is considered a gold standard due to its high construct and face validity for depressive-like states.
Data Presentation: Dosages of Reference Antidepressants
The following tables summarize typical effective doses of standard antidepressants in the FST, TST, and CUMS models, which can be used as positive controls in studies investigating this compound.
Table 1: Effective Doses of Reference Antidepressants in the Forced Swim Test (FST) in Mice
| Compound | Class | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Fluoxetine (B1211875) | SSRI | Intraperitoneal (i.p.) | 10 - 20 | [2][3][4] |
| Imipramine | TCA | Intraperitoneal (i.p.) | 15 - 30 | [5][6] |
| Desipramine | TCA | Intraperitoneal (i.p.) | 10 - 30 | [7] |
Table 2: Effective Doses of Reference Antidepressants in the Tail Suspension Test (TST) in Mice
| Compound | Class | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Imipramine | TCA | Intraperitoneal (i.p.) | 15 - 30 | [5][6][8] |
| Desipramine | TCA | Intraperitoneal (i.p.) | 16 - 32 | [9] |
| Fluoxetine | SSRI | Intraperitoneal (i.p.) | 10 - 20 |
Table 3: Effective Doses of Reference Antidepressants in the Chronic Unpredictable Mild Stress (CUMS) Model in Rodents
| Compound | Class | Route of Administration | Effective Dose (mg/kg/day) | Duration | Species | Reference(s) |
| Imipramine | TCA | Oral (p.o.) / i.p. | 10 | 3-5 weeks | Rat | [10] |
| Fluoxetine | SSRI | Oral (p.o.) / i.p. | 10 - 20 | 4-7 weeks | Mouse | [11] |
Proposed Dosing Strategy for this compound
Given that this compound is related to TCAs, a starting point for dose-range finding studies could be based on the effective doses of imipramine. It is recommended to test a range of doses to establish a dose-response curve. A suggested starting range for acute administration in the FST and TST in mice would be 5, 10, 20, and 40 mg/kg. For chronic studies using the CUMS model, a daily dose between 5 and 20 mg/kg could be explored. The optimal dose will need to be determined empirically.
Experimental Protocols
The FST is a behavioral test used to assess antidepressant efficacy.[12] The principle is that when placed in an inescapable container of water, rodents will eventually cease active escape behaviors and become immobile. Antidepressant treatment is expected to increase the duration of active behaviors (swimming, climbing) and decrease immobility time.[13]
Materials:
-
Transparent cylindrical tank (e.g., 25 cm high, 10-15 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Stopwatch or automated tracking software.
-
Drying towels and a warming area for post-test recovery.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or a reference drug (e.g., imipramine 15-30 mg/kg, i.p.) or vehicle control, typically 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 10-15 cm).
-
Gently place the mouse into the water.
-
The total test duration is typically 6 minutes.[14]
-
Record the entire session. The last 4 minutes of the test are typically analyzed for behavior.[14]
-
-
Behavioral Scoring:
-
Immobility: The mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail, resulting in horizontal displacement.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp until fully recovered before returning it to its home cage.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle control group suggests an antidepressant-like effect.
The TST is another widely used model for screening antidepressant-like activity.[15] The test is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility.[9] Antidepressants are known to reduce the total duration of immobility.[16]
Materials:
-
A horizontal bar or shelf elevated from the floor.
-
Adhesive tape.
-
A device to prevent tail-climbing (e.g., a small cylinder through which the tail is passed).
-
Video recording equipment.
-
Stopwatch or automated tracking software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound, a reference drug (e.g., imipramine 15-30 mg/kg, i.p.), or vehicle control 30-60 minutes before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the elevated bar. The mouse should be positioned so that it cannot reach any surfaces to climb on.
-
If using C57BL/6 mice or other strains prone to tail climbing, a small cylinder can be placed around the tail to prevent this behavior.[17]
-
-
Test Session: The test duration is typically 6 minutes.[9] Record the entire session for later scoring.
-
Behavioral Scoring:
-
Immobility: The mouse is judged to be immobile when it hangs passively and is completely motionless.
-
Mobility: Any active movements, including struggling, swinging, and body curling.
-
-
Post-Test: At the end of the 6-minute session, carefully take the mouse down and remove the tape. Return the mouse to its home cage.
-
Data Analysis: The primary measure is the total duration of immobility during the test. A significant reduction in immobility time for the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
The CUMS model is designed to induce a state of chronic stress that mimics some aspects of human depression, such as anhedonia (a reduced ability to experience pleasure).[18] The model involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period.[19]
Materials:
-
Animal housing with the ability to manipulate environmental conditions.
-
Various stressors (see procedure).
-
Sucrose (B13894) solution (typically 1-2%).
-
Apparatus for behavioral testing (e.g., open field, elevated plus maze, FST/TST).
Procedure:
-
Baseline Measurement: Before starting the CUMS protocol, assess baseline sucrose preference. This is done by giving the animals a free choice between two bottles, one with water and one with a sucrose solution, for a defined period (e.g., 24 hours).
-
CUMS Induction (typically 4-8 weeks):
-
House animals individually.
-
Apply a different mild stressor each day in an unpredictable manner. Stressors can include:
-
Damp bedding (e.g., 100-200 ml of water in the cage) for several hours.[20]
-
Cage tilt (45 degrees) for several hours.[20]
-
Reversal of the light/dark cycle.[20]
-
Stroboscopic lighting.
-
White noise.
-
Food or water deprivation for a period.
-
Forced swimming in cool water (e.g., 18°C) for 5 minutes.
-
Social stress (e.g., housing with a different cage mate for a short period).
-
-
-
Drug Administration:
-
After an initial period of stress induction (e.g., 2-3 weeks), begin daily administration of this compound, a reference drug (e.g., imipramine 10 mg/kg/day), or vehicle.
-
Drug administration continues for the remainder of the CUMS protocol (e.g., an additional 3-5 weeks).
-
-
Monitoring:
-
Measure sucrose preference weekly to monitor the development of anhedonia (a significant decrease in sucrose consumption relative to water consumption).
-
Monitor body weight regularly.
-
-
Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess depressive-like and anxiety-like behaviors. This can include the FST, TST, open field test, and elevated plus maze.
-
Data Analysis: The primary outcome is the reversal of the CUMS-induced deficit in sucrose preference. A significant increase in sucrose preference in the drug-treated CUMS group compared to the vehicle-treated CUMS group indicates an antidepressant-like effect. Improvements in other behavioral tests also support the antidepressant potential of the compound.
Visualization of Pathways and Protocols
Caption: Monoamine reuptake inhibition by a TCA-like compound.
Caption: Workflow for the Forced Swim Test (FST).
Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
References
- 1. Tiazesim - Wikipedia [en.wikipedia.org]
- 2. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Thiazesim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Thiazesim Hydrochloride in bulk drug substance and pharmaceutical dosage forms using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be accurate, precise, and specific, and is suitable for routine quality control and stability testing.
Introduction
This compound, chemically known as 5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride, is a pharmaceutical compound with potential therapeutic applications.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for its determination. The method is developed based on the physicochemical properties of the molecule and analytical approaches for structurally related compounds. Furthermore, a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) is provided to ensure the method is fit for its intended purpose.[3][4][5][6]
Proposed HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The chromatographic conditions are selected to provide a sharp, symmetrical peak with a reasonable retention time.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0, 20 mM) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and pH may require minor adjustments to achieve optimal separation and peak shape.
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (pH 3.0, 20 mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0, 20 mM) in a 50:50 (v/v) ratio. Degas the mobile phase by sonication before use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
-
For Bulk Drug Substance: Prepare a sample solution of 100 µg/mL by dissolving the appropriate amount of the bulk drug in the diluent.
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the diluent to obtain a final concentration of 100 µg/mL.
-
Method Validation Protocol
The proposed HPLC method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5]
Specificity (Forced Degradation Study)
A forced degradation study is performed to demonstrate the stability-indicating nature of the method. This study involves subjecting a sample of this compound to various stress conditions to produce potential degradation products.[7][8][9][10]
-
Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M HCl at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M NaOH at 80°C for 2 hours. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Prepare a sample solution from the stressed solid.
The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
Linearity and Range
The linearity of the method is determined by analyzing a series of at least five concentrations of the this compound working standard solutions over a specified range (e.g., 1-100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
Accuracy
The accuracy of the method is assessed by the recovery of known amounts of this compound spiked into a placebo mixture. The analysis is performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery is calculated.
Precision
-
Repeatability (Intra-day Precision): The repeatability of the method is evaluated by analyzing six replicate injections of the 100 µg/mL standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision is determined by repeating the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the results from the two days is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters (e.g., theoretical plates, tailing factor) are monitored.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Slope |
| Y-intercept | |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80 | |||
| 100% | 100 |
| 120% | 120 | | | |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
|---|---|---|
| Mean Peak Area | ||
| Standard Deviation |
| % RSD | | |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantitation (LOQ) | |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter |
|---|---|
| Flow Rate (0.9 mL/min) | |
| Flow Rate (1.1 mL/min) | |
| Mobile Phase (-2% Acetonitrile) | |
| Mobile Phase (+2% Acetonitrile) | |
| Temperature (28°C) | |
| Temperature (32°C) | |
| pH (2.8) |
| pH (3.2) | |
Visualizations
Caption: Overall experimental workflow for the HPLC quantification of this compound.
Caption: Logical flow of the HPLC method validation process as per ICH guidelines.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. This compound | C19H23ClN2OS | CID 66263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols for the NMR Structural Elucidation of Thiazesim Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazesim hydrochloride is a benzothiazepine (B8601423) derivative with a molecular formula of C₁₉H₂₂N₂OS·HCl and a molecular weight of 362.92 g/mol [1][2]. As a chiral molecule, its structural characterization is crucial for understanding its pharmacological activity and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound in solution[3]. This document provides a comprehensive protocol for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below with a proposed atom numbering scheme to facilitate the assignment of NMR signals.
Figure 1. Chemical structure of this compound with atom numbering.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality and reproducible NMR data[3]. The following sections detail the recommended methodologies for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra[4].
-
Solvent Selection: Due to the hydrochloride salt form of the analyte, deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its higher boiling point, which can be advantageous for long experiments. However, the residual water peak in DMSO-d₆ can sometimes interfere with the analysis of exchangeable protons.
-
Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube[3]. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time, especially for less sensitive experiments like ¹³C NMR and 2D correlations. For HSQC, a concentration of 25-30 mg/mL can yield excellent data in minutes[4].
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides information about the number of different types of carbon atoms in the molecule.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance and sensitivity.
2D NMR experiments are crucial for establishing the complete connectivity of the molecule[5].
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds[4]. It is useful for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations)[4]. It is highly sensitive as it is a proton-detected experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is vital for connecting different spin systems and identifying quaternary carbons.
Data Presentation: Expected NMR Data
The following tables summarize the expected chemical shift ranges for the protons and carbons of this compound based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | 4.5 - 5.5 | dd | ~3, 12 |
| H-3a, H-3b | 2.5 - 3.5 | m | - |
| H-6, H-7, H-8, H-9 | 7.0 - 8.0 | m | - |
| H-11, H-15 | 7.2 - 7.6 | m | - |
| H-12, H-13, H-14 | 7.2 - 7.6 | m | - |
| H-1', H-1'' | 3.5 - 4.5 | m | - |
| H-2', H-2'' | 2.8 - 3.8 | m | - |
| N(CH₃)₂ | 2.5 - 3.5 | s | - |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C-2 | 55 - 65 |
| C-3 | 30 - 40 |
| C-4 | 165 - 175 |
| C-5a | 130 - 140 |
| C-6 | 120 - 135 |
| C-7 | 120 - 135 |
| C-8 | 120 - 135 |
| C-9 | 120 - 135 |
| C-9a | 140 - 150 |
| C-10 | 135 - 145 |
| C-11, C-15 | 125 - 130 |
| C-12, C-14 | 128 - 132 |
| C-13 | 128 - 132 |
| C-1' | 50 - 60 |
| C-2' | 55 - 65 |
| N(CH₃)₂ | 40 - 50 |
Visualization of the NMR Analysis Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR experiments.
References
Application Notes and Protocols for Cell-Based Viability Assays: Thiazesim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazesim Hydrochloride is a potent, water-soluble, small molecule belonging to the tricyclic thiazepine class of compounds. It functions as a microtubule-destabilizing agent by binding to the colchicine (B1669291) binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including mitotic spindle formation, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics by this compound leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using three common cell-based viability assays: MTT, XTT, and CellTiter-Glo®.
Data Presentation: In Vitro IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported in vitro IC50 values of a functionally equivalent tubulin inhibitor across a panel of human cancer cell lines, providing a reference for selecting appropriate concentration ranges for your experiments.[1]
| Cell Line | Cancer Type | IC50 (nM)[1] |
| A549 | Human Lung Adenocarcinoma | 8 |
| KP-4 | Human Pancreatic Ductal Carcinoma | 12 |
| HeLa | Human Cervical Cancer | 15 |
| BxPC-3 | Human Pancreatic Carcinoma | 16 |
| MCF-7 | Human Breast Adenocarcinoma | 18 |
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of a microtubule-destabilizing agent.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the cell viability assays described in this document.
Caption: Workflow for determining IC50 using a cell viability assay.[3]
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).[1] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Assay:
-
Data Acquisition and Analysis:
Protocol 2: IC50 Determination using XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay where the tetrazolium salt is reduced to a colored formazan product by metabolically active cells. The formazan product is water-soluble, simplifying the protocol.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4 to 18 hours at 37°C and 5 - 6.5% CO2.
-
-
Data Acquisition and Analysis:
-
Measure the spectrophotometrical absorbance of the samples at a wavelength between 450-500 nm.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Protocol 3: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.[1]
-
Compound Treatment: Treat cells with this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.[1]
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
References
Application Notes and Protocols for Thiazesim Hydrochloride Research Utilizing Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazesim Hydrochloride is a benzothiazepine (B8601423) derivative, a class of compounds known for their activity as calcium channel blockers. Due to the limited direct preclinical research data on this compound, this document provides a comprehensive guide to relevant experimental animal models based on studies of its close structural and functional analog, diltiazem (B1670644). Diltiazem is a well-characterized benzothiazepine calcium channel blocker, and the models described herein are highly applicable for investigating the cardiovascular effects of this compound, particularly its anti-arrhythmic and anti-hypertensive properties.
This document outlines detailed application notes, experimental protocols, and quantitative data from studies using various animal models to assess the efficacy and mechanism of action of benzothiazepine calcium channel blockers.
Mechanism of Action: L-type Calcium Channel Blockade
This compound, like other benzothiazepines, is expected to exert its therapeutic effects by blocking L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][2][3] This blockade inhibits the influx of calcium ions, leading to several key physiological responses:
-
In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation. This action on peripheral arterioles lowers systemic vascular resistance, a primary mechanism for its anti-hypertensive effect.[1][3][]
-
In Cardiac Myocytes: By decreasing calcium influx, the force of myocardial contraction is reduced (negative inotropic effect).[1][2]
-
In Cardiac Nodal Tissue (SA and AV nodes): Inhibition of calcium channels slows the rate of spontaneous depolarization in the sinoatrial (SA) node (negative chronotropic effect) and slows conduction through the atrioventricular (AV) node (negative dromotropic effect).[2][3] These effects are crucial for its anti-arrhythmic properties, particularly in managing supraventricular tachycardias.[1]
Signaling Pathway of Benzothiazepine Calcium Channel Blockers
The following diagram illustrates the signaling pathway affected by benzothiazepine calcium channel blockers like this compound in a cardiac myocyte.
Experimental Animal Models for Anti-Arrhythmic Activity
Canine Models of Ventricular and Supraventricular Arrhythmias
Canine models are frequently used in cardiovascular research due to the similarity of their cardiac electrophysiology to humans.
Application Note: These models are suitable for evaluating the efficacy of this compound in terminating and preventing various types of arrhythmias, including those induced by ischemia and re-entry mechanisms.
Protocol:
-
Animal Preparation: Adult mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, IV). The animals are ventilated, and a thoracotomy is performed to expose the heart.
-
Instrumentation: ECG leads are placed to monitor cardiac rhythm. A catheter is inserted into a femoral artery for blood pressure monitoring. The left anterior descending (LAD) coronary artery is isolated for occlusion.
-
Arrhythmia Induction: A two-stage occlusion of the LAD artery is performed to induce myocardial ischemia and subsequent ventricular arrhythmias.
-
Drug Administration: this compound (or vehicle control) is administered intravenously at varying doses.
-
Data Collection: Continuous ECG and blood pressure recordings are made. The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are quantified.
Protocol:
-
Animal Preparation: Similar to the ischemia model, dogs are anesthetized and instrumented.
-
Electrophysiological Study: Programmed electrical stimulation is used to induce sustained AVRT. Pacing catheters are positioned in the right atrium and right ventricle.
-
Baseline Measurements: The cycle length of the induced AVRT is measured at baseline.
-
Drug Administration: this compound is administered intravenously in escalating doses.
-
Data Collection: The effect of the drug on the AVRT cycle length and the ability to terminate the tachycardia are recorded. The effective refractory period of the AV node is also measured.
Quantitative Data from Diltiazem Studies in Canine Models:
| Parameter | Control Group | Diltiazem-Treated Group | Reference |
| Ischemia-Induced VF Incidence | 9/10 animals | Delayed onset, but not prevented | [5] |
| AVRT Cycle Length | Baseline value | Significant increase (slowing of tachycardia) | [6] |
| AV Nodal Refractory Period | Baseline value | Significantly prolonged | [6] |
Feline Model of Sudden Cardiac Death
Application Note: This model is particularly useful for studying the effects of this compound on arrhythmias triggered by the interaction of myocardial ischemia and sympathetic nervous system activation.
Protocol:
-
Animal Preparation: Cats are anesthetized, and their cardiovascular system is instrumented similarly to the canine models.
-
Arrhythmia Induction: A brief coronary artery occlusion is combined with electrical stimulation of the left stellate ganglion to reliably induce ventricular arrhythmias.
-
Drug Administration: this compound is administered intravenously.
-
Data Collection: The incidence of VT and VF is recorded before and after drug administration.
Quantitative Data from a Diltiazem Study in a Feline Model:
| Arrhythmia Type | Incidence in Control State | Incidence after Diltiazem (0.1 mg/kg + 0.2 mg/kg/h) | Reference |
| Ventricular Tachycardia | 64% | 0% | [1] |
| Ventricular Fibrillation | 36% | 0% | [1] |
Rodent Models of Arrhythmia
Application Note: Rat models are cost-effective for initial screening of anti-arrhythmic compounds. The isolated heart preparation allows for the study of direct cardiac effects without confounding systemic influences.
Protocol:
-
Animal Preparation: Rats are anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Ischemia-Reperfusion: The heart is subjected to a period of global ischemia followed by reperfusion to induce arrhythmias.
-
Drug Administration: this compound is included in the perfusate at various concentrations.
-
Data Collection: The incidence and duration of VF are measured.
Quantitative Data from a Diltiazem Study in an Isolated Rat Heart Model:
| Diltiazem Concentration | Incidence of VF | Duration of VF | Reference |
| Control | High | Prolonged | [7] |
| 3 x 10⁻⁷ M | Significantly Reduced | Significantly Reduced | [7] |
Experimental Workflow for Anti-Arrhythmic Studies
Experimental Animal Models for Anti-Hypertensive Activity
Spontaneously Hypertensive Rat (SHR) Model
Application Note: The SHR is a widely accepted genetic model of essential hypertension and is ideal for evaluating the long-term blood pressure-lowering effects of this compound.
Protocol:
-
Animal Selection: Adult male or female SHRs are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Blood Pressure Measurement: Baseline systolic blood pressure is measured using the tail-cuff method in conscious rats. For more detailed studies, radiotelemetry implants can be used for continuous blood pressure monitoring.
-
Drug Administration: this compound is administered orally (e.g., via gavage or in drinking water) or intravenously.
-
Data Collection: Blood pressure and heart rate are measured at various time points after drug administration. Dose-response relationships can be established.
Quantitative Data from Diltiazem Studies in SHR Models:
| Strain | Diltiazem Dose (IV) | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| SHR | 1.0 mg/kg | ↓ | No significant change | [8] |
| SHR | 3.0 mg/kg | ↓↓↓ | ↓ | [3] |
| WKY | 1.0 mg/kg | Minimal change | No significant change | [8] |
| WKY | 3.0 mg/kg | ↓ | No significant change | [3] |
(Arrow notation: ↓ indicates a decrease, ↓↓↓ indicates a more substantial decrease)
Electrophysiological Studies in Isolated Tissues
Guinea Pig Papillary Muscle/Myocyte Model
Application Note: This in vitro model allows for the direct assessment of the electrophysiological effects of this compound on cardiac muscle, independent of neuronal and hormonal influences. It is particularly useful for studying effects on the cardiac action potential.
Protocol:
-
Tissue Preparation: Guinea pigs are euthanized, and the hearts are quickly removed. Papillary muscles are dissected from the right ventricle, or individual ventricular myocytes are isolated using enzymatic digestion.
-
Experimental Setup: The papillary muscle is mounted in an organ bath superfused with Tyrode's solution. For single cells, whole-cell patch-clamp techniques are employed.
-
Electrophysiological Recordings: Intracellular microelectrodes (for tissues) or patch-clamp electrodes (for cells) are used to record action potentials and specific ion currents (e.g., L-type Ca²⁺ current).
-
Drug Application: this compound is added to the superfusate/bathing solution at various concentrations.
-
Data Collection: Changes in action potential duration, amplitude, and the maximum rate of depolarization (Vmax) are measured. The effects on the L-type calcium current are quantified.
Quantitative Data from Diltiazem Studies in Guinea Pig Models:
| Parameter | Diltiazem Concentration | Effect | Reference |
| Contractile Force | 2.2 x 10⁻⁶ M | Decreased | [9][10] |
| Action Potential Duration | ≥ 10 µmol/L | Reduced | [2] |
| Vmax of Slow Response | ≥ 0.3 µmol/L | Reduced (use-dependent) | [2] |
| L-type Ca²⁺ Current | Concentration-dependent | Inhibition | [9][10] |
Logical Relationship for Model Selection
Conclusion
The experimental animal models and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound. By leveraging the extensive knowledge base established for the closely related compound diltiazem, researchers can efficiently design and execute studies to characterize the anti-arrhythmic, anti-hypertensive, and electrophysiological properties of this compound. The use of a combination of in vivo and in vitro models will allow for a comprehensive understanding of the compound's therapeutic potential and mechanism of action. Careful attention to experimental design, including appropriate controls and dose-response evaluations, will be critical for generating high-quality, translatable data.
References
- 1. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The calcium antagonist diltiazem has antiarrhythmic effects which are mediated in the brain through endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Limbic System with Thiazesim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazesim Hydrochloride, also known by the developmental code SQ 10,496 and trade name Altinil, is a benzothiazepine (B8601423) derivative that has been investigated for its antidepressant and tranquilizing properties.[1][2] While early clinical studies in the 1960s confirmed its potential as an antidepressant, detailed mechanistic studies, particularly concerning its effects on the limbic system, are not extensively available in recent scientific literature.[3] The limbic system, a complex set of brain structures including the hippocampus, amygdala, and hypothalamus, is crucial in regulating emotions, memory, and motivation, and is a key target for antidepressant and anxiolytic drugs.
These application notes provide a framework for researchers interested in investigating the effects of this compound on the limbic system. The protocols and data presented are based on established methodologies for characterizing novel psychoactive compounds and should be adapted and validated for specific experimental contexts.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃ClN₂OS | [4] |
| Molecular Weight | 362.9 g/mol | [4] |
| CAS Number | 3122-01-8 | [4] |
| Synonyms | Altinil, Thiazesim HCl, SQ 10,496, Thiazenone | [4] |
Hypothesized Mechanism of Action in the Limbic System
Given its classification as an antidepressant with tranquilizing effects, this compound may exert its influence on the limbic system through modulation of key neurotransmitter systems. A plausible hypothesis is its interaction with receptors for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and/or monoamine systems (e.g., serotonin, dopamine), which are established targets for many antidepressant medications.
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a compound like this compound that may modulate GABAergic neurotransmission in a limbic system neuron.
Caption: Hypothetical modulation of a GABA-A receptor by this compound.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to various receptors in the limbic system, such as GABA-A, serotonin, and dopamine (B1211576) receptors.
Materials:
-
This compound
-
Radioligands for target receptors (e.g., [³H]muscimol for GABA-A, [³H]ketanserin for 5-HT2A)
-
Membrane preparations from limbic system structures (e.g., hippocampus, amygdala) of a suitable animal model (e.g., rat, mouse)
-
Scintillation counter and vials
-
Appropriate buffers and reagents
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the membrane preparations with the radioligand and varying concentrations of this compound.
-
Include control wells with only the radioligand (total binding) and with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
After incubation, rapidly filter the samples and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding and perform non-linear regression analysis to determine the inhibition constant (Ki).
Animal Behavioral Assays
Objective: To assess the antidepressant and anxiolytic-like effects of this compound in rodent models.
a) Forced Swim Test (FST)
Materials:
-
This compound
-
Male mice or rats
-
Cylindrical water tank (25 cm high, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place each animal individually into the water tank for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes.
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
b) Elevated Plus Maze (EPM)
Materials:
-
This compound
-
Male mice or rats
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle to the animals 30-60 minutes before the test.
-
Place each animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record and analyze the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Illustrative Quantitative Data
The following tables present hypothetical data that could be obtained from the experiments described above. Note: This data is for illustrative purposes only and is not based on published results for this compound.
Table 1: Hypothetical Receptor Binding Affinity (Ki) of this compound
| Receptor Target | Brain Region | Ki (nM) |
| GABA-A Receptor | Amygdala | 150 |
| 5-HT2A Receptor | Prefrontal Cortex | 85 |
| Dopamine D2 Receptor | Nucleus Accumbens | >1000 |
Table 2: Hypothetical Effects of this compound in Behavioral Assays
| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Effect (% change from vehicle) |
| Forced Swim Test | Mouse | 10 | ↓ 45% Immobility Time |
| Elevated Plus Maze | Rat | 5 | ↑ 60% Time in Open Arms |
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel compound like this compound for its effects on the limbic system.
Caption: A generalized workflow for investigating a compound's effects on the limbic system.
Conclusion
While specific and current data on this compound's interaction with the limbic system is scarce, its historical classification as an antidepressant and tranquilizer suggests it likely modulates key neurochemical pathways within this critical brain region. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate the neuropharmacological profile of this compound or similar novel compounds. Such studies are essential to elucidate the precise mechanisms underlying their therapeutic effects and to identify new avenues for the treatment of mood and anxiety disorders.
References
- 1. Therapeutic efficacy of a new anti-depressant, thiazenone (SQ-10,496) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Thiazesim (SQ-10, 496) in the treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H23ClN2OS | CID 66263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Thiazesim Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazesim Hydrochloride is a benzothiazepine (B8601423) derivative that has been investigated for its antidepressant properties.[1][2] As a member of the benzothiazepine class of compounds, it is structurally related to calcium channel blockers like diltiazem.[3][4] This class of molecules is known to exert effects on the cardiovascular system through the blockade of L-type voltage-gated calcium channels, leading to both cardiac depression and vasodilation.[3][4][5] These application notes provide detailed protocols for the formulation and oral administration of this compound to rodent models, a critical step in preclinical research for assessing its pharmacokinetic profile, efficacy, and safety.
Data Presentation: Formulation Properties
The following table summarizes the key parameters for two recommended formulations of this compound for oral administration in rodents. It is crucial to determine the solubility and stability of this compound in the selected vehicle empirically. The data presented below are illustrative and based on commonly achieved concentrations for compounds with similar characteristics in these vehicles.
| Parameter | Formulation 1 | Formulation 2 |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Concentration | ≥ 2.5 mg/mL (clear solution) | ≥ 2.5 mg/mL (clear solution) |
| Appearance | Clear, colorless solution | Clear, yellowish solution |
| Storage Stability (Short-term) | ≤ 24 hours at 2-8°C | ≤ 7 days at 2-8°C |
| Storage Stability (Long-term) | Prepare fresh before each use | ≤ 30 days at -20°C |
| Notes | Suitable for a wide range of hydrophilic and lipophilic compounds. | Ideal for lipophilic compounds and may offer improved stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
This protocol details the preparation of a 1 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the final dosing solution (1 mL total volume).
-
In a new sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound in DMSO stock solution. Vortex to mix.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the tube.
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of the prepared this compound formulation to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7][8]
Materials:
-
Prepared this compound dosing solution
-
Mouse scale
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL syringe
Procedure:
-
Animal Preparation:
-
Dose Preparation:
-
Draw the calculated volume of the this compound formulation into the 1 mL syringe fitted with the oral gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Restraint and Administration:
-
Properly restrain the mouse to immobilize its head and body.
-
Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[6][8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]
-
The mouse should swallow as the needle is gently advanced down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and try again.[7]
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.[9]
-
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.[9]
-
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
As a benzothiazepine derivative, this compound is proposed to act as a calcium channel blocker, targeting L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[3][4] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound as a calcium channel blocker.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a pharmacokinetic study in rodents following oral administration of this compound.
Caption: Workflow for a rodent pharmacokinetic study of this compound.
References
- 1. Thiazesim (SQ-10, 496) in the treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Thiazesim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazesim Hydrochloride is a tricyclic compound that has been investigated for its antidepressant properties. Its mechanism of action is thought to involve the modulation of key central nervous system targets, including voltage-gated calcium channels and monoamine transporters. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of compounds like Thiazesim by enabling the rapid screening of large chemical libraries against specific biological targets.
These application notes provide an overview of two exemplary HTS assays relevant to the pharmacological profile of this compound: a fluorescence-based calcium flux assay for the identification of calcium channel modulators and a serotonin (B10506) reuptake inhibition assay. Detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows are provided to guide researchers in the design and execution of their screening campaigns.
Scientific Background
Tricyclic antidepressants (TCAs) have a well-established history in the treatment of major depressive disorder. Their primary mechanism of action often involves the inhibition of serotonin and norepinephrine (B1679862) reuptake, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1] More recent research has also implicated the modulation of ion channels, such as voltage-gated calcium channels, in the therapeutic effects of some antidepressants.
Voltage-gated calcium channels (VGCCs) are critical for regulating neurotransmitter release, gene expression, and neuronal excitability. Dysregulation of calcium homeostasis is increasingly linked to the pathophysiology of mood disorders. Thiazesim, as a benzothiazepine (B8601423) derivative, shares structural similarities with known calcium channel blockers, suggesting that its antidepressant effects may, in part, be mediated through the modulation of these channels.
The serotonin transporter (SERT) is a primary target for many antidepressant drugs, including the selective serotonin reuptake inhibitors (SSRIs). By blocking SERT, these drugs prevent the reabsorption of serotonin from the synapse, leading to enhanced serotonergic neurotransmission. HTS assays designed to identify SERT inhibitors are a cornerstone of modern antidepressant drug discovery.
High-Throughput Screening Assays
Fluorescence-Based Calcium Flux Assay for Voltage-Gated Calcium Channel Modulators
This assay is designed to identify compounds that modulate the activity of voltage-gated calcium channels by measuring changes in intracellular calcium concentration. A fluorescent calcium indicator dye is loaded into cells expressing the target calcium channel. Depolarization of the cell membrane with potassium chloride opens the channels, leading to an influx of calcium and a subsequent increase in fluorescence. Modulators of the channel will alter the magnitude of this fluorescence signal.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293) stably expressing the desired voltage-gated calcium channel subtype (e.g., CaV1.2, CaV2.2).
-
Seed the cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2 µM and an equal volume of Pluronic F-127 (0.04%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., a known calcium channel blocker like Verapamil and a negative control like DMSO) in the assay buffer.
-
Transfer 5 µL of the compound solutions to the corresponding wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of a potassium chloride solution (final concentration ~90 mM) to all wells to induce membrane depolarization.
-
Record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the controls (e.g., % inhibition relative to the positive and negative controls).
-
Generate dose-response curves and calculate the IC50 or EC50 values for active compounds.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor | Hit Rate (%) |
| Thiazesim HCl | CaV1.2 | Calcium Flux | 5.2 | 0.78 | 0.1 |
| Verapamil | CaV1.2 | Calcium Flux | 0.8 | 0.82 | N/A |
| Compound X | CaV1.2 | Calcium Flux | > 50 | 0.75 | N/A |
Experimental Workflow Diagram:
Voltage-Gated Calcium Channel Signaling Pathway:
Serotonin Reuptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of serotonin into presynaptic neurons or cells expressing the serotonin transporter (SERT). A common method involves using a fluorescent substrate that is taken up by the cells via SERT. Inhibition of this uptake results in a decrease in intracellular fluorescence.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a cell line (e.g., HEK293 or CHO) stably expressing the human serotonin transporter (hSERT).
-
Seed the cells into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells per well in 20 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and control compounds (e.g., a known SSRI like Fluoxetine and a negative control like DMSO) in a Krebs-Ringer-HEPES (KRH) buffer.
-
Wash the cells once with KRH buffer.
-
Add 10 µL of the compound solutions to the corresponding wells.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition and Uptake:
-
Prepare a solution of a fluorescent SERT substrate (e.g., ASP+) in KRH buffer.
-
Add 10 µL of the substrate solution to all wells.
-
Incubate the plates for 10 minutes at 37°C to allow for substrate uptake.
-
-
Signal Detection:
-
Stop the uptake reaction by washing the cells with ice-cold KRH buffer.
-
Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex: 485 nm, Em: 615 nm for ASP+).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with a known potent inhibitor).
-
Normalize the data to the vehicle control (100% uptake) and the background (0% uptake).
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) | Z'-Factor | Hit Rate (%) |
| Thiazesim HCl | SERT | Reuptake Inhibition | 150 | 0.81 | 0.1 |
| Fluoxetine | SERT | Reuptake Inhibition | 12 | 0.85 | N/A |
| Compound Y | SERT | Reuptake Inhibition | > 10,000 | 0.79 | N/A |
Serotonin Reuptake Mechanism and Inhibition Diagram:
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and scalable methods for identifying and characterizing compounds that modulate voltage-gated calcium channels and the serotonin transporter, key targets in antidepressant drug discovery. The provided protocols and data presentation formats offer a framework for researchers to investigate the pharmacological profile of this compound and other novel chemical entities. The visualization of the associated signaling pathways and experimental workflows aims to facilitate a deeper understanding of the underlying biological and technical principles. These tools are intended to empower researchers in their efforts to discover the next generation of therapeutics for mood disorders.
References
Troubleshooting & Optimization
Technical Support Center: Thiazesim Hydrochloride Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Thiazesim Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Troubleshooting
Question 1: My N-alkylation reaction of the 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one precursor with 2-(dimethylamino)ethyl chloride is showing low yield. What are the potential causes and solutions?
Answer:
Low yields in the N-alkylation step are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting this step is recommended.
-
Inadequate Base: The choice and amount of base are critical for deprotonating the nitrogen atom of the benzothiazepinone ring, facilitating its nucleophilic attack on the alkylating agent.
-
Troubleshooting: Ensure the base is strong enough and used in sufficient excess. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) might be necessary. Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
-
-
Solvent Issues: The solvent system must be appropriate for the reaction conditions and reagents.
-
Troubleshooting: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred. Ensure the solvent is completely dry, as the presence of water can quench the base and hydrolyze the alkylating agent.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete reactions.
-
Troubleshooting: While the reaction may proceed at room temperature, gentle heating (e.g., 50-60 °C) can often improve the reaction rate and yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in the benzothiazepinone precursor or the alkylating agent can interfere with the reaction.
-
Troubleshooting: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). Purify the starting materials if necessary before proceeding with the reaction.
-
Question 2: I am observing the formation of significant side products during the synthesis. How can I identify and minimize them?
Answer:
Side product formation can be attributed to several factors, including the reactivity of the starting materials and intermediates, as well as the reaction conditions.
-
O-alkylation: If the precursor has a hydroxyl group, O-alkylation can compete with the desired N-alkylation.
-
Troubleshooting: Employing a less reactive alkylating agent or using a base that selectively promotes N-alkylation can mitigate this. Protecting the hydroxyl group before alkylation and deprotecting it afterward is another viable strategy.
-
-
Elimination Reactions: The alkylating agent, 2-(dimethylamino)ethyl chloride, can undergo elimination to form a volatile side product.
-
Troubleshooting: Maintaining a moderate reaction temperature can minimize elimination reactions.
-
-
Identification of Side Products: Characterize the side products using techniques like LC-MS and NMR to understand their structure and formation mechanism. This information is invaluable for optimizing the reaction conditions to suppress their formation.
Purification Troubleshooting
Question 3: I am having difficulty purifying this compound by crystallization. What can I do to improve the process?
Answer:
Crystallization can be challenging due to the presence of impurities or the inherent solubility properties of the compound.
-
Solvent Selection: The choice of solvent is crucial for successful crystallization.
-
Troubleshooting: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvent systems, such as ethanol (B145695)/ether, methanol/acetone, or isopropanol. An anti-solvent precipitation approach can also be effective.
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Troubleshooting: If the crude product is oily or contains significant impurities, consider a preliminary purification step using column chromatography before attempting crystallization.
-
-
Seeding: Introducing a seed crystal can induce crystallization if spontaneous nucleation is slow.
-
Troubleshooting: If you have a small amount of pure this compound, use it as a seed crystal. Alternatively, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Question 4: My purified this compound shows low purity by HPLC analysis. What are the likely impurities and how can I remove them?
Answer:
Low purity after purification suggests the presence of closely related impurities that are difficult to separate.
-
Starting Material Carryover: Unreacted 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a common impurity.
-
Troubleshooting: Optimize the stoichiometry of the reaction to ensure complete consumption of the starting material. If it persists, it can often be removed by column chromatography with a suitable solvent gradient.
-
-
Degradation Products: this compound may be susceptible to degradation under certain conditions.[1]
-
Troubleshooting: Hydrolysis of the amide bond in the benzothiazepinone ring is a potential degradation pathway, especially under acidic or basic conditions at elevated temperatures.[1] Ensure that the purification process avoids harsh pH and high temperatures. Store the purified compound in a cool, dry, and dark place.
-
-
Residual Solvents: Solvents used in the reaction or purification can be trapped in the final product.
-
Troubleshooting: Dry the purified product under high vacuum at a moderate temperature to remove residual solvents. The choice of drying temperature should be below the compound's decomposition point.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| N-Alkylation Reaction | |||
| Base | Potassium Carbonate (K2CO3) | Can be used, often in excess. | Adapted from Diltiazem (B1670644) synthesis patents. |
| Sodium Hydride (NaH) | A stronger base that may improve yields in less reactive systems. | Common practice in similar N-alkylation reactions. | |
| Solvent | Toluene/Water with a phase transfer catalyst | A two-phase system that can be effective. | As described in a patent for Diltiazem synthesis. |
| Anhydrous DMF or THF | Standard polar aprotic solvents for N-alkylation. | General organic synthesis principles. | |
| Temperature | ~90°C | Used in a patented Diltiazem synthesis to drive the reaction. | From a patent describing a similar synthesis. |
| Purification | |||
| Crystallization Solvents | Butanol | Can be an effective solvent for recrystallization of the final product. | Mentioned in a Diltiazem synthesis patent. |
| Acetone with gaseous HCl | Used to precipitate the hydrochloride salt. | A common method for forming hydrochloride salts of amines. | |
| Stability | |||
| pH and Temperature | Increased degradation at higher pH and temperatures. | Thiazide-related structures show susceptibility to hydrolysis under these conditions.[2][3] | Stability studies on related thiazide diuretics provide insights into potential degradation pathways.[2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a hypothetical procedure based on the synthesis of structurally related compounds like Diltiazem.
-
Preparation: To a solution of 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 1 hour. Then, add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.5 equivalents) in anhydrous DMF dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Thiazesim free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or acetone) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or isopropanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: A diagram showing potential degradation pathways for Thiazesim.
References
Technical Support Center: Optimizing Thiazesim Hydrochloride Dosage
Disclaimer: Thiazesim Hydrochloride is a hypothetical compound presented for illustrative purposes. The following guidelines are based on established principles for novel drug development and in vivo experimentation. All protocols and data are representative examples and must be adapted for actual experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a novel L-type calcium channel blocker.[1][2] L-type calcium channels are crucial for regulating calcium influx into cells, which in turn stimulates muscle contraction and influences neuronal firing and gene expression.[1][2][3] By blocking these channels, this compound is expected to cause vascular smooth muscle relaxation (vasodilation), a decrease in myocardial contraction force, a reduced heart rate, and slower electrical conduction within the heart.[3][4] Its action is likely concentrated on channels in vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue.[3]
Q2: How do I select a starting dose for my first in vivo experiment with this compound?
A2: Selecting a starting dose requires a multi-faceted approach.[5] Begin by reviewing any in vitro data, such as IC50 or EC50 values. A common practice is to start with a dose that is a fraction of these in vitro values after initial bioavailability estimations.[6] It is also crucial to conduct a thorough literature search for in vivo studies on analogous compounds, such as other benzothiazepines or calcium channel blockers like diltiazem, to identify a potential starting range.[1][6] If no data is available, a pilot dose-escalation study starting at a very low dose (e.g., 0.1 mg/kg) is recommended to determine the Maximum Tolerated Dose (MTD).[5][6]
Q3: What is the best vehicle for formulating this compound for intravenous (IV) administration?
A3: The ideal vehicle should be sterile, isotonic, and non-toxic, ensuring the compound remains soluble and stable.[7] For a novel hydrochloride salt like Thiazesim, initial vehicles to screen should include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
If solubility is a challenge, consider using a co-solvent system, such as a small percentage of DMSO or PEG400, but always be mindful of potential vehicle-induced toxicity.[8] It's recommended to conduct a vehicle tolerability study in a small group of animals before proceeding with the main experiment.[6]
Q4: How frequently should I monitor the animals after administration?
A4: Post-dose monitoring is critical. For the initial 4 hours after dosing, continuous or frequent observation (every 15-30 minutes) is recommended to check for acute adverse reactions. Subsequently, animals should be monitored at least twice daily for the duration of the study.[6][8] Key parameters to record include body weight (at least three times a week), clinical signs of toxicity (e.g., lethargy, altered respiration, abnormal posture), and any changes in food or water intake.[6]
Troubleshooting Guide
Problem 1: Unexpected animal mortality or severe adverse effects at the initial dose.
-
Potential Cause: The starting dose was too high, or the compound has a narrow therapeutic window. Vehicle toxicity could also be a contributing factor.
-
Troubleshooting Steps:
-
Stop the Experiment: Immediately halt the study to prevent further animal loss.
-
Review Formulation: Confirm the vehicle is well-tolerated and that the compound was completely dissolved, with no precipitation.[6]
-
Re-evaluate Starting Dose: The correlation between in vitro and in vivo results may be poor.[6] Begin a new dose-escalation study at a significantly lower dose (e.g., 1/10th or 1/100th of the initial dose).[6]
-
Conduct MTD Study: Perform a formal single-dose Maximum Tolerated Dose (MTD) study in a small cohort to establish a safer starting point for future efficacy experiments.[6]
-
Problem 2: High variability in plasma concentrations between animals in the same dose group.
-
Potential Cause: Inconsistent dosing technique, rapid metabolism of the compound, or issues with the formulation's stability.[8]
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure the administration volume is accurate and the injection rate is consistent. For IV injections, confirm proper placement in the vein to avoid extravasation (injection outside the vein).[8][9]
-
Conduct a Pilot PK Study: A preliminary pharmacokinetic (PK) study will reveal the compound's half-life and clearance rate, which helps in optimizing the dosing regimen.[8]
-
Check Formulation Stability: Verify that the dosing solution is stable throughout the experiment's duration and that the compound does not precipitate over time.[8]
-
Problem 3: Lack of efficacy at doses that are well-tolerated.
-
Potential Cause: Insufficient target engagement, poor bioavailability via the chosen route, or rapid clearance of the compound.
-
Troubleshooting Steps:
-
Increase the Dose: If the compound is well-tolerated, a dose-escalation study is warranted to see if a therapeutic effect can be achieved at higher concentrations.
-
Confirm Target Engagement: Use a pharmacodynamic (PD) biomarker to confirm that this compound is reaching and interacting with L-type calcium channels at the doses administered.
-
Evaluate Pharmacokinetics: A PK study is essential to determine if the compound's exposure (AUC) and peak concentration (Cmax) are sufficient to elicit a pharmacological response.[10] Consider alternative administration routes if bioavailability is low.[5]
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound, serving as a template for organizing experimental results.
Table 1: Recommended Starting Doses for MTD Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Maximum IV Volume | Recommended Needle Gauge |
| Mouse (25-30g) | Intravenous (IV), Tail Vein | 0.1 | 5 mL/kg (bolus) | 27-30 G |
| Rat (200-250g) | Intravenous (IV), Tail Vein | 0.1 | 5 mL/kg (bolus) | 25-27 G |
| Mouse (25-30g) | Intraperitoneal (IP) | 0.5 | 10 mL/kg | 25-27 G |
| Rat (200-250g) | Intraperitoneal (IP) | 0.5 | 10 mL/kg | 23-25 G |
| (Data is hypothetical and based on general guidelines for rodent studies[7][11]) |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice (Single IV Dose)
| Dose (mg/kg) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
| 1 | 250 | 1.5 | 450 | 37.0 |
| 5 | 1300 | 1.8 | 2400 | 34.7 |
| 10 | 2750 | 2.1 | 5100 | 32.7 |
| (Data is hypothetical) |
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Administration in Mice
This protocol describes a standard method for administering this compound via the lateral tail vein in adult mice.[11]
Materials:
-
This compound dosing solution
-
Sterile 1 mL syringes with 27-30 G needles[11]
-
Mouse restrainer
-
Heat lamp or heating pad for vasodilation[7]
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise injection volume.[11] Place the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize.[7][11]
-
Restraint: Place the mouse into an appropriate restrainer, ensuring the tail is accessible.
-
Dose Preparation: Draw the calculated volume of the dosing solution into the syringe. Remove all air bubbles. Ensure the needle bevel is facing "up".[11]
-
Injection Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.[12]
-
Injection: Immobilize the tail with your non-dominant hand. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 30 degrees).[12]
-
Confirmation: A successful insertion may result in a small "flash" of blood in the needle hub.[12] Inject a very small volume; if there is no resistance and the vein blanches, the needle is correctly placed.[11] If a subcutaneous bleb forms, the injection is not in the vein; withdraw the needle and re-attempt at a more proximal site.[11]
-
Administration: Slowly and steadily inject the full volume.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site with sterile gauze for 30-60 seconds to prevent bleeding.[12] Return the mouse to its cage and monitor for immediate adverse effects.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ntnu.edu [ntnu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
Addressing Thiazesim Hydrochloride stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Thiazesim Hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Precipitate formation can be due to several factors:
-
Low Solubility: this compound has limited solubility in aqueous solutions. Ensure you are not exceeding its solubility limit in your chosen solvent. It is reported to be soluble in DMSO.[1]
-
Incorrect Solvent: Using a solvent in which this compound is not readily soluble can lead to precipitation.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
pH Shift: The pH of the solution can significantly impact the solubility of this compound. A shift to a less favorable pH can cause the compound to become less soluble.
Q2: I'm observing a decrease in the expected activity of my this compound solution over time. Why is this happening?
A2: A loss of activity suggests chemical degradation. The stability of this compound in solution can be influenced by:
-
pH: Like other benzothiazepine (B8601423) derivatives, this compound may be susceptible to pH-dependent hydrolysis. For instance, some related benzothiazolium salts show hydrolysis at a pH of 8. It is crucial to maintain an optimal pH to prevent degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[2] Storing solutions at inappropriate temperatures can lead to a significant loss of potency.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds, leading to the formation of inactive byproducts.[3][4]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -80°C for long-term storage (up to one year).[5] For short-term storage (days to weeks), 0 - 4°C may be acceptable.[6]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Issue 1: Precipitate in this compound Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility | Gently warm the solution while vortexing. If the precipitate redissolves, consider diluting the stock solution to a lower concentration. | The solution becomes clear. |
| Incorrect Solvent | Review the literature or product datasheet for recommended solvents. DMSO is a commonly used solvent.[1] | The compound dissolves completely in the appropriate solvent. |
| pH-related Precipitation | Measure the pH of your solution. Adjust the pH to a more favorable range if necessary, keeping in mind the potential for pH-dependent degradation. | The precipitate dissolves upon pH adjustment. |
| Low Temperature Storage | Before use, allow the solution to equilibrate to room temperature. If precipitate persists, gentle warming may be required. | The solution becomes clear upon warming. |
Issue 2: Loss of Compound Activity
| Potential Cause | Troubleshooting Step | Preventative Measure |
| pH-dependent Hydrolysis | Prepare fresh solutions in a buffer system that maintains a stable, slightly acidic to neutral pH. Avoid highly alkaline conditions. | Perform a pH stability study to determine the optimal pH range for your experimental conditions. |
| Thermal Degradation | Always store stock and working solutions at the recommended low temperatures. Avoid leaving solutions at room temperature for extended periods. | Aliquot stock solutions to minimize the time the main stock is at room temperature. |
| Photodegradation | Protect all solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with foil. | Conduct experiments under low-light conditions whenever possible. |
| Oxidative Degradation | Consider preparing solutions with degassed solvents or purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. | Use of antioxidants could be explored, but their compatibility with the experimental system must be validated. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [5] |
| In Solvent | -80°C | Up to 1 year | [5] |
| Short-term (Solid) | 0 - 4°C (Dry, Dark) | Days to Weeks | [1][6] |
| Short-term (Solution) | 0 - 4°C | Days to Weeks | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Solution Stability (Simplified)
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
Clear and amber vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Prepare working solutions of this compound (e.g., 100 µM) in each of the selected aqueous buffers.
-
For each pH condition, dispense the working solution into both clear and amber vials.
-
Store the sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Compare the peak area of this compound at each time point to the initial (time 0) peak area to calculate the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiazesim Hydrochloride Solubility for Biological Assays
Welcome to the technical support center for Thiazesim Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for biological assays?
This compound is a tricyclic antidepressant. For accurate and reproducible results in biological assays, it is crucial that the compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentration measurements, precipitation of the compound during the experiment, and unreliable biological data.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Directly dissolving this compound in aqueous buffers can be challenging due to its likely poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.
Q3: What are the recommended organic solvents for preparing a stock solution of this compound?
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with compounds dissolved in organic solvents. Here are some troubleshooting steps:
-
Lower the final concentration: Try diluting your stock solution to a lower final concentration in the assay medium.
-
Use a higher percentage of co-solvent: If your assay can tolerate it, a slightly higher final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, it is critical to keep the final solvent concentration consistent across all experimental conditions and include a vehicle control.
-
Employ sonication: After dilution, briefly sonicate the solution to help disperse the compound and break up any small precipitates.
-
Gentle warming: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility. However, be cautious as this may affect the stability of the compound or other components in your assay.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental design allows, you could investigate the effect of slightly adjusting the pH of your buffer.
Q5: Are there other methods to improve the solubility of this compound?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs for biological assays. These include:
-
Use of co-solvents: A mixture of water-miscible organic solvents can be used.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.
-
Lipid-based formulations: For certain in vivo or in vitro models, formulating the compound in a lipid-based delivery system can improve solubility and absorption.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the initial organic solvent. | The chosen solvent is not suitable or the concentration is too high. | Try a different organic solvent (e.g., if DMSO fails, try DMF). Attempt to dissolve a smaller amount of the compound to determine an approximate solubility limit. Use sonication and gentle warming to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of the solution. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your assay and include a vehicle control). Add the stock solution to the aqueous buffer slowly while vortexing. |
| The solution is cloudy or hazy after dilution. | Micro-precipitation or formation of a colloidal suspension. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound in your solution. Consider using a solubility-enhancing excipient like a cyclodextrin (B1172386) or surfactant. |
| Precipitation occurs over time during the experiment. | The compound is not stable in the aqueous environment at the experimental temperature and pH. | Prepare fresh dilutions immediately before each experiment. If possible, conduct a time-course study to observe when precipitation begins and try to complete your assay within that timeframe. Assess the stability of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh the Compound: Accurately weigh a small, known amount of this compound (e.g., 1 mg) and transfer it to a sterile vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound is approximately 362.92 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved particles.
-
Sonication (if necessary): If particles remain, place the vial in a sonicator water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm Solutions: Allow the DMSO stock solution and the aqueous buffer to come to room temperature.
-
Prepare Dilution Tube: Add the required volume of aqueous buffer to a sterile tube.
-
Dilute Stock Solution: While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.
-
Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This is the same aqueous buffer containing the same final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound.
-
Solvent Tolerance: Ensure that the final concentration of the organic solvent is tolerated by your biological system (e.g., cells, enzymes). Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
As a tricyclic antidepressant, this compound is believed to exert its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons. Downstream of receptor activation, these signals are thought to converge on intracellular pathways that regulate neuronal plasticity and survival, such as the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for assessing and improving the solubility of this compound for a biological assay.
Caption: Workflow for preparing this compound for biological assays.
References
Technical Support Center: Crystallization of Thiazesim Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor crystallization of Thiazesim Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when experiencing poor crystallization with this compound?
A1: When encountering difficulties in crystallizing this compound, a systematic approach is recommended. Begin by ensuring the purity of your starting material, as impurities can significantly hinder crystal formation. Subsequently, a thorough solvent screening is crucial to identify a suitable system where the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures. Finally, carefully control the cooling rate, as rapid cooling often leads to the formation of small, poorly defined crystals or oils.
Q2: My this compound is "oiling out" instead of crystallizing. What causes this and how can I prevent it?
A2: "Oiling out" or the formation of a liquid phase instead of solid crystals is a common issue. It often occurs when the solution is supersaturated to a degree that nucleation and growth of crystals are kinetically unfavored compared to liquid-liquid phase separation. To prevent this, consider the following:
-
Reduce the concentration: A lower starting concentration can prevent the solution from becoming excessively supersaturated upon cooling.
-
Slow down the cooling rate: Gradual cooling provides more time for molecules to orient themselves into a crystal lattice.
-
Use a different solvent or a co-solvent system: A solvent in which the compound is slightly less soluble might be beneficial.
-
Introduce seed crystals: Adding a small amount of pre-existing crystals can provide a template for further crystal growth.
Q3: I am getting very fine needles of this compound that are difficult to filter and handle. How can I obtain larger crystals?
A3: The formation of fine needles is often a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:
-
Minimizing the degree of supersaturation: Use a solvent in which this compound has a lower solubility.
-
Employing a very slow cooling profile: A stepwise or ramped cooling protocol can be effective.
-
Using a solvent with a higher viscosity: This can slow down the diffusion of molecules to the crystal surface.
-
Utilizing an anti-solvent crystallization method: Slowly adding a solvent in which the compound is insoluble to a solution of the compound can promote slow and controlled crystal growth.
Q4: Are there any known polymorphic forms of this compound that I should be aware of?
A4: Currently, there is limited publicly available information detailing specific polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physical properties, including solubility and stability. It is highly recommended to perform polymorph screening studies using various solvents and crystallization conditions to identify and characterize any potential polymorphic forms of this compound.
Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Step |
| Solution is not sufficiently supersaturated. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Cool the solution to a lower temperature. 3. Add an anti-solvent (a solvent in which this compound is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| Presence of impurities inhibiting nucleation. | 1. Purify the this compound using a different method (e.g., chromatography). 2. Perform a hot filtration of the crystallization solution to remove any insoluble impurities. |
| Incorrect solvent choice. | 1. Perform a systematic solvent screening to find a more suitable solvent or solvent mixture. |
Problem: Formation of Amorphous Solid or Oil
| Potential Cause | Troubleshooting Step |
| High degree of supersaturation. | 1. Decrease the initial concentration of this compound in the solvent. |
| Rapid cooling. | 1. Slow down the cooling rate. Use a programmable bath or insulate the crystallization vessel. |
| Solvent is too good a solvent. | 1. Choose a solvent in which the solubility is lower. 2. Use a co-solvent system to reduce the overall solvating power. |
| Absence of nucleation sites. | 1. Introduce seed crystals. 2. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. |
Data Presentation
Table 1: Solubility of this compound in Selected Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for initial dissolution but can be challenging for crystallization due to its high boiling point. |
| Ethanol | Potentially suitable | Based on purification methods for related benzothiazepine (B8601423) hydrochlorides, alcohols are a good starting point for screening. |
| Methanol | Potentially suitable | Similar to ethanol, worth investigating. |
| Water | Likely soluble to some extent | As a hydrochloride salt, aqueous solubility is expected. Can be used in anti-solvent methods. |
| Acetone | To be determined | |
| Ethyl Acetate | To be determined | |
| Acetonitrile | To be determined | |
| Toluene | To be determined |
Note: This table is based on limited available data and general chemical principles. Researchers should perform their own solubility studies to obtain quantitative data.
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a clean vessel, dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Hot Filtration (Optional): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.
-
Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. For slower cooling, the vessel can be placed in an insulated container.
-
Further Cooling: If significant crystallization has not occurred at room temperature, place the vessel in a refrigerator or ice bath to induce further crystallization.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a good solvent (a solvent in which it is freely soluble).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with stirring. Continue adding until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the good solvent until the turbidity just disappears.
-
Crystallization: Cover the vessel and allow it to stand undisturbed at a constant temperature. Crystals should form over time.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent for washing the crystals.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor crystallization.
Caption: Systematic pathway for solvent screening.
Enhancing the reaction yield of Thiazesim Hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield of Thiazesim Hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Thiazesim?
A1: The synthesis of Thiazesim, a 1,5-benzothiazepine (B1259763) derivative, typically involves two key stages. The first is the formation of the core 1,5-benzothiazepine ring structure. A common and effective method is the conjugate addition of a substituted o-aminothiophenol to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. The second stage involves the N-alkylation of the benzothiazepine (B8601423) core to introduce the 5-(2-dimethylaminoethyl) side chain, which is crucial for its pharmacological activity.
Q2: What are the most critical parameters affecting the yield of the 1,5-benzothiazepine ring formation?
A2: Several factors can significantly influence the yield of the core ring structure. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For the conjugate addition-cyclization sequence, acid or base catalysis is often employed to promote the reaction. The selection of an appropriate solvent that can solubilize the reactants and facilitate the reaction is also critical. Temperature and reaction time need to be optimized to ensure complete conversion while minimizing the formation of byproducts.
Q3: What are common side reactions observed during the synthesis of Thiazesim?
A3: During the formation of the 1,5-benzothiazepine ring, potential side reactions may include the oxidation of the thiophenol starting material, the formation of dimeric impurities, or incomplete cyclization leading to the linear intermediate. In the N-alkylation step, over-alkylation or side reactions involving other functional groups can occur if the reaction conditions are not carefully controlled.
Q4: How can the purity of the final this compound product be improved?
A4: Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial to obtain a high-purity product. It is also important to ensure the complete removal of any residual starting materials, reagents, and byproducts from the preceding steps. Conversion to the hydrochloride salt can also aid in purification and improve the stability of the final compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the 1,5-benzothiazepine core | - Inefficient catalyst or incorrect catalyst loading.- Suboptimal reaction temperature or time.- Poor quality of starting materials (e.g., oxidized thiophenol).- Inappropriate solvent. | - Screen different acid or base catalysts (e.g., TFA, piperidine, HCl) and optimize their concentration.[1]- Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal time.- Use freshly purified o-aminothiophenol and ensure the α,β-unsaturated precursor is of high purity.- Test a range of solvents with varying polarities (e.g., ethanol (B145695), toluene (B28343), DMF).[2] |
| Formation of significant byproducts | - Reaction temperature is too high, leading to degradation or side reactions.- Incorrect stoichiometry of reactants.- Presence of oxygen leading to oxidation of the thiol. | - Lower the reaction temperature and extend the reaction time if necessary.- Carefully control the molar ratios of the reactants.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete N-alkylation | - Insufficient amount of alkylating agent or base.- Low reaction temperature.- Inactive alkylating agent. | - Increase the molar excess of the 2-(dimethylamino)ethyl chloride and the base (e.g., K₂CO₃).- Increase the reaction temperature to facilitate the reaction.- Use a fresh or properly stored alkylating agent. |
| Difficulty in product isolation and purification | - Product is highly soluble in the reaction solvent.- Presence of impurities with similar polarity to the product. | - After the reaction, perform an aqueous workup and extract the product into a suitable organic solvent.- Optimize the mobile phase for column chromatography to achieve better separation.- For the final hydrochloride salt, try different anti-solvents to induce precipitation. |
Experimental Protocols
Protocol 1: Synthesis of the 1,5-Benzothiazepine Core via Conjugate Addition
This protocol is a general method adapted from the synthesis of similar 1,5-benzothiazepine structures.
-
Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl precursor (1.0 eq.) in a suitable solvent such as ethanol or toluene.
-
Addition of Thiophenol: To the solution, add o-aminothiophenol (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid or trifluoroacetic acid) or a base (e.g., piperidine).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of the 1,5-Benzothiazepine Core
This protocol is based on procedures described in patents for the synthesis of structurally related compounds like diltiazem (B1670644).[3][4]
-
Reactant and Base: In a three-necked flask equipped with a condenser and a stirrer, suspend the 1,5-benzothiazepine core (1.0 eq.) and a base such as potassium carbonate (2.0-3.0 eq.) in a solvent like toluene or DMF.
-
Alkylation Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.5-2.0 eq.).
-
Phase-Transfer Catalyst (Optional): For biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added to improve the reaction rate.[3]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and add water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Salt Formation: For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) and add a solution of HCl in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) until precipitation is complete. The resulting solid is collected by filtration and dried.
Visualizing the Workflow
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the oral bioavailability of poorly soluble compounds, exemplified by the hypothetical agent "Thiazesim Hydrochloride" (referred to as Compound T).
Frequently Asked Questions (FAQs)
Q1: My compound, this compound (Compound T), shows poor oral bioavailability in preclinical studies. What are the likely causes?
A1: Poor oral bioavailability for a compound like this compound, which is likely poorly soluble in water, is often attributed to dissolution rate-limited absorption. According to the Biopharmaceutics Classification System (BCS), such compounds are typically categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The primary bottleneck is that the compound does not dissolve quickly enough in the gastrointestinal fluids to be absorbed effectively into the bloodstream.
Q2: What are the primary formulation strategies to consider for improving the bioavailability of a BCS Class II/IV compound?
A2: The main goal is to increase the compound's solubility and/or dissolution rate. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques include micronization and nanosuspension.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid excipients can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my compound?
A3: The selection depends on the physicochemical properties of your compound (e.g., melting point, logP, dose) and the desired release profile. The diagram below outlines a general decision-making workflow.
Minimizing off-target effects of Thiazesim Hydrochloride in cell cultures
A case study approach to minimizing off-target effects for compounds with limited public data, such as Thiazesim Hydrochloride.
Disclaimer: Publicly available information on the specific biological activities, mechanism of action, and off-target effects of this compound is limited. The following guide uses this compound as an example to provide a general framework for researchers and drug development professionals on how to approach the characterization of novel or poorly understood compounds in cell culture to minimize and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent results with this compound in our cell cultures. Where do we start troubleshooting?
A1: Unexpected results with a novel compound can stem from various factors, including compound stability, solubility, cytotoxicity, or off-target effects. A systematic approach to troubleshooting is crucial.
-
Compound Quality and Handling: First, verify the identity and purity of your this compound stock. Ensure proper storage conditions to prevent degradation. Confirm the solvent used is compatible with your cell line and that the final concentration of the solvent in the culture medium is not causing toxicity.
-
Basic Cytotoxicity Assessment: Before conducting functional assays, it is essential to determine the cytotoxic concentration range of the compound on your specific cell line. This can be achieved through standard cytotoxicity assays such as MTT, XTT, or lactate (B86563) dehydrogenase (LDH) release assays.[1][2] This will help you define a non-toxic working concentration range for your subsequent experiments.
-
On-Target vs. Off-Target Effects: Differentiating between on-target and off-target effects is a key challenge.[3][4] Consider using multiple cell lines with varying expression levels of the putative target if known. A dose-response relationship that correlates with target expression can suggest on-target activity.
Q2: How can we identify the primary target of this compound?
A2: For a compound with a poorly defined mechanism of action, several unbiased approaches can be employed for target identification and validation.[5][6][7][8]
-
Affinity-Based Methods: Techniques like affinity chromatography or chemical proteomics can be used to isolate binding partners of this compound from cell lysates.
-
Genetic Approaches: CRISPR-Cas9 or siRNA screens can help identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thus pointing to potential targets or pathways.
-
Computational Methods: If the structure of this compound is known, computational docking studies against libraries of known protein structures can predict potential binding targets.
Q3: What are some common off-target effects to consider for a novel compound?
A3: Off-target effects can be broadly categorized and should be systematically investigated.
-
Receptor Promiscuity: Many small molecules can bind to multiple receptors, especially if they share structural similarities. For instance, if this compound is suspected to be an antidepressant, it could potentially interact with various neurotransmitter receptors and transporters beyond its primary target.[9][10][11][12]
-
Enzyme Inhibition: Non-specific inhibition of key cellular enzymes, such as kinases or proteases, is a common source of off-target effects.
-
Ion Channel Modulation: Interaction with ion channels can lead to changes in membrane potential and cellular excitability, impacting a wide range of cellular functions.
-
Cytoskeletal Disruption: Some compounds can interfere with microtubule or actin dynamics, leading to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Perform a solubility test by preparing serial dilutions in your assay buffer and measuring turbidity.[13][14] |
| Inconsistent Cell Health | Ensure consistent cell seeding density and passage number. Monitor cell morphology and viability in control wells throughout the experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of solutions. |
Issue 2: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Perform counter-screening against a panel of known off-targets (e.g., a safety panel of receptors, enzymes, and ion channels).[15] |
| Induction of Apoptosis or Necrosis | Use assays like Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death, which can provide clues about the mechanism of toxicity. |
| Cell Line Specific Sensitivity | Test the compound on a panel of different cell lines to determine if the cytotoxicity is specific to a particular cell type. |
Data Presentation
When characterizing a novel compound, it is crucial to present quantitative data in a clear and structured manner.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| SH-SY5Y (Neuroblastoma) | 15.2 | MTT Assay |
| HeLa (Cervical Cancer) | 35.8 | XTT Assay |
| Primary Neurons | 5.1 | LDH Release Assay |
Table 2: Hypothetical Off-Target Binding Profile of this compound
| Off-Target | Binding Affinity (Ki, nM) | Assay Type |
| Serotonin Transporter (SERT) | 50 | Radioligand Binding |
| Dopamine Receptor D2 | > 10,000 | Radioligand Binding |
| hERG Channel | 2,500 | Electrophysiology |
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Discovery and Validation: Methods and Strategies for Drug Discovery - Google Books [books.google.com.sg]
- 8. bio-rad.com [bio-rad.com]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 12. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Thiazesim Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Thiazesim Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like this compound, a pH between 3 and 7 is generally recommended to ensure the analyte is in a single ionic form.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (B128534) (TEA), into the mobile phase. A concentration of 0.1% to 0.5% (v/v) TEA can effectively mask the active silanol sites.[1]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping to minimize silanol interactions.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.[2]
-
Q2: My this compound peak is showing poor resolution from an impurity. How can I improve the separation?
A2: Improving resolution requires modifying the selectivity of the chromatographic system.
-
Troubleshooting Steps:
-
Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound and its impurities.[3]
-
Implement a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be effective in separating closely eluting peaks. A shallow gradient around the elution time of the peaks of interest can enhance resolution.[3]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Q3: I am experiencing a drifting baseline in my chromatogram. What could be the cause?
A3: A drifting baseline can be caused by several factors related to the mobile phase, column, or detector.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. This is particularly important for gradient methods.
-
Check for Mobile Phase Contamination: Use high-purity solvents and freshly prepared buffers. Contaminants in the mobile phase can slowly elute and cause a drifting baseline.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, leading to baseline disturbances. Ensure the mobile phase is adequately degassed before use.
-
Inspect for Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and an unstable baseline.[2]
-
Detector Lamp Issues: An aging detector lamp can also result in a drifting baseline. Refer to the instrument manual for lamp replacement guidelines.
-
Q4: The retention time of my this compound peak is inconsistent between injections. What should I check?
A4: Retention time variability can be due to issues with the pump, mobile phase preparation, or column temperature.
-
Troubleshooting Steps:
-
Verify Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation for each batch.
-
Check Pump Performance: Inconsistent flow from the pump is a common cause of retention time variability. Check for leaks, worn pump seals, or air bubbles in the pump head.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]
-
Ensure Proper Equilibration: As with baseline drift, insufficient column equilibration between injections, especially in gradient analysis, can cause retention time shifts.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a separation method for this compound on a C18 column would be a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-7) and an organic modifier like acetonitrile or methanol.[3][4] A common initial composition to try is a 50:50 (v/v) mixture of buffer and organic solvent.
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency. Methanol, on the other hand, can offer different selectivity and is often a good alternative if resolution is an issue with acetonitrile. It is recommended to screen both solvents during method development.
Q3: What is the importance of pH in the mobile phase for this compound analysis?
A3: this compound is a basic compound, meaning its ionization state is dependent on the pH. Controlling the pH of the mobile phase is crucial for achieving reproducible retention times and consistent peak shapes. A stable pH ensures that the analyte is consistently in one ionic form.[3]
Q4: When should I use a gradient elution instead of an isocratic one?
A4: An isocratic elution (constant mobile phase composition) is simpler and often sufficient for separating a limited number of components. However, a gradient elution is preferred when analyzing complex mixtures with components that have a wide range of polarities, or for separating closely eluting peaks, such as in stability-indicating assays where degradation products need to be resolved from the parent drug.[3][5]
Experimental Protocols and Data
Table 1: Example HPLC Method Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 6.1[5] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min)/%B: 0/10, 15/40, 20/40, 25/10, 30/10 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm[1] |
Protocol for Mobile Phase Preparation (Phosphate Buffer, pH 6.1)
-
Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 25 mM solution in HPLC-grade water.
-
Dissolve the salt completely in the water.
-
Adjust the pH to 6.1 using a dilute solution of potassium hydroxide (B78521) or phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the buffer before use.
Visualizations
References
- 1. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. japsonline.com [japsonline.com]
Validation & Comparative
Validating the Antidepressant Activity of Thiazesim Hydrochloride: An In Vivo Comparative Guide
Note to the Reader: Despite a comprehensive search of publicly available scientific literature, no specific in vivo studies providing quantitative data on the antidepressant activity of Thiazesim Hydrochloride from common preclinical models, such as the Forced Swim Test (FST) or Tail Suspension Test (TST), could be located. The available information is limited to early clinical trial reports from the 1960s which do not contain the detailed preclinical data necessary for a comparative analysis. This guide will, therefore, outline the standard experimental protocols and conceptual frameworks used to validate antidepressant compounds in vivo, and will use representative data for a standard antidepressant, Fluoxetine, to illustrate these methodologies. This will provide a template for how this compound could be evaluated and compared should in vivo data become available.
Introduction
The validation of a potential antidepressant compound requires rigorous in vivo testing to establish its efficacy and mechanism of action. This compound, also known to have been in development as SQ-10,496, is a compound for which historical clinical investigations into its antidepressant potential exist. However, to meet modern standards for drug development and to understand its comparative efficacy, evaluation in established animal models of depression is crucial. This guide provides an overview of the standard behavioral assays and conceptual workflows used to validate such compounds, aimed at researchers, scientists, and drug development professionals.
Comparative In Vivo Behavioral Assays
The antidepressant potential of a novel compound is typically assessed using a battery of behavioral tests in rodents that are sensitive to clinically effective antidepressants. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that when exposed to an inescapable stressor, animals will adopt an immobile posture, a state that is reversed by antidepressant treatment.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity.[1] It is based on the observation that animals placed in a cylinder of water from which they cannot escape will eventually cease active escape behaviors and adopt an immobile posture.[2] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[2]
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral screening tool for potential antidepressant drugs.[3][4] In this test, mice are suspended by their tails, and the duration of immobility is measured.[3] Antidepressant compounds are known to reduce the time spent immobile.[4]
Data Presentation: A Comparative Example with Fluoxetine
In the absence of specific data for this compound, the following table presents representative data for the well-established antidepressant, Fluoxetine, in the Forced Swim Test to illustrate how such data would be presented for comparison.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle Control | - | 180 ± 15 | - |
| Fluoxetine | 10 | 120 ± 12* | 33.3% |
| Fluoxetine | 20 | 90 ± 10** | 50.0% |
| Thiazesim HCl | TBD | TBD | TBD |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. TBD: To Be Determined.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validity of in vivo studies.
Forced Swim Test Protocol
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male mice (e.g., C57BL/6 strain) weighing 20-25g are used.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[5]
-
The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.[5]
-
Test compounds (e.g., this compound) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the test.
-
Tail Suspension Test Protocol
-
Apparatus: A commercially available tail suspension apparatus or a laboratory-constructed equivalent is used.
-
Animals: Male mice of a suitable strain are used.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook, at a height where it cannot touch any surfaces.[3]
-
The total duration of the test is typically 6 minutes, and the duration of immobility is recorded.[3]
-
Drug administration follows a similar protocol to the FST.
-
Visualizing Experimental and Conceptual Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in drug validation.
Conclusion
While historical clinical data suggests this compound was investigated for antidepressant properties, a modern in vivo validation is necessary to ascertain its potential efficacy and mechanism of action relative to current standards of care. The experimental protocols and comparative frameworks outlined in this guide provide a clear path for such an evaluation. Should in vivo data for this compound become available, it can be benchmarked against established antidepressants like Fluoxetine to determine its therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Analysis of Tricyclic Antidepressants: Unraveling the Pharmacological Nuances of Established Therapies
A comparative analysis of Thiazesim Hydrochloride against other tricyclic antidepressants (TCAs) proves challenging due to the limited publicly available data on its specific receptor binding affinities and pharmacological profile. Despite its classification as an antidepressant, quantitative experimental data essential for a direct comparison with established TCAs is not readily accessible in scientific literature or databases.
This guide, therefore, presents a comparative analysis of three well-characterized tricyclic antidepressants: Amitriptyline, Imipramine, and Nortriptyline . This comparative framework serves as a template for the objective analysis of antidepressant compounds, highlighting the key experimental data and methodologies crucial for researchers, scientists, and drug development professionals.
Introduction to Tricyclic Antidepressants
Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft. However, their clinical use is often associated with a range of side effects due to their interactions with other receptors, including muscarinic acetylcholine (B1216132) receptors (mAChR), histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors. The varying affinity of different TCAs for these receptors results in distinct pharmacological and side-effect profiles.
Comparative Pharmacological Data
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Amitriptyline, Imipramine, and Nortriptyline for key molecular targets. Lower Ki values indicate higher binding affinity.
| Target | Amitriptyline (Ki, nM) | Imipramine (Ki, nM) | Nortriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | 4.3 | 1.1 | 4.0 |
| Norepinephrine Transporter (NET) | 10 | 1.8 | 1.8 |
| Histamine H1 Receptor | 0.9 | 10 | 8.0 |
| Muscarinic M1 Receptor | 1.1 | 7.9 | 19 |
| Alpha-1 Adrenergic Receptor | 2.8 | 31 | 18 |
Mechanism of Action: A Visual Representation
The primary mechanism of action for tricyclic antidepressants involves the blockade of serotonin and norepinephrine transporters. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for two key experiments.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Amitriptyline).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Assay
Objective: To measure the potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine (B1211576) transporters, cortex for serotonin and norepinephrine transporters) by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of antidepressant compounds.
Discussion and Conclusion
The comparative analysis of Amitriptyline, Imipramine, and Nortriptyline reveals distinct pharmacological profiles. Amitriptyline and Imipramine, both tertiary amines, exhibit potent inhibition of both SERT and NET, along with significant affinity for histaminic and muscarinic receptors, which contributes to their sedative and anticholinergic side effects. Nortriptyline, a secondary amine and a metabolite of amitriptyline, shows a more balanced profile with a relatively lower affinity for histaminic and muscarinic receptors, often resulting in a better tolerability profile.
While a direct comparison with this compound is not possible at this time, this guide provides the necessary framework and methodologies for such an evaluation should the relevant experimental data become available. A thorough understanding of the receptor binding profiles and functional activities of antidepressant compounds is paramount for the development of novel therapeutics with improved efficacy and reduced side-effect liability. Future research efforts focused on elucidating the detailed pharmacology of compounds like this compound will be invaluable to the field of psychopharmacology.
A Comparative Analysis of the Mechanistic Profiles of Thiazesim Hydrochloride and Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of the discontinued (B1498344) antidepressant Thiazesim Hydrochloride and the widely prescribed class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting a side-by-side comparison of their pharmacological targets, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Overview of Mechanisms of Action
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a class of antidepressants designed to selectively target the serotonin transporter (SERT).[1] By inhibiting the reuptake of serotonin from the synaptic cleft, SSRIs lead to an increased concentration of this neurotransmitter, enhancing serotonergic neurotransmission.[1] This acute effect, however, does not fully explain the therapeutic delay of several weeks often observed in clinical practice. The long-term therapeutic benefits of SSRIs are thought to involve downstream neuroadaptive changes, including the desensitization of serotonin autoreceptors and an increase in the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
This compound, a benzothiazepine (B8601423) derivative formerly marketed as an antidepressant and tranquilizer under the brand name Altinil, is classified as a tricyclic antidepressant (TCA).[2][3] Unlike the highly selective action of SSRIs, TCAs are known for their broad pharmacological profile, typically acting as monoamine reuptake inhibitors that block the reuptake of both serotonin and norepinephrine (B1679862).[4][5] Furthermore, their chemical structure, particularly the benzothiazepine moiety shared with diltiazem, suggests a potential for calcium channel modulation, a mechanism distinct from that of SSRIs. Due to its discontinuation, detailed modern pharmacological data for this compound is limited.
Comparative Pharmacodynamics
The following table summarizes the known and presumed pharmacodynamic targets of this compound and SSRIs. It is important to note that the data for this compound is less comprehensive due to its discontinuation from the market.
| Target | This compound | SSRIs |
| Primary Target | Presumed non-selective monoamine reuptake inhibition (Serotonin and Norepinephrine) | Selective Serotonin Transporter (SERT) |
| Other Potential Targets | - Muscarinic Acetylcholine Receptors- Histamine H1 Receptors- Alpha-Adrenergic Receptors- L-type Calcium Channels | Minimal to no affinity for other neurotransmitter receptors |
| Downstream Effects | Likely involves alterations in monoaminergic signaling cascades. Potential for modulation of intracellular calcium levels. | - Desensitization of 5-HT1A autoreceptors- Increased Brain-Derived Neurotrophic Factor (BDNF) expression- Regulation of gene expression related to neuroplasticity |
Signaling Pathways
The signaling pathways initiated by SSRIs are relatively well-characterized. In contrast, the pathways affected by this compound are inferred from its classification as a TCA and its structural similarity to calcium channel blockers.
SSRI Signaling Pathway
The primary action of SSRIs is the blockade of SERT. This leads to an accumulation of serotonin in the synaptic cleft, which then activates various postsynaptic serotonin receptors. Over time, this sustained increase in synaptic serotonin leads to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in increased neuronal firing and serotonin release. Furthermore, SSRIs have been shown to increase the expression of BDNF, which activates the TrkB receptor and downstream signaling cascades, including the PLC, PI3K/Akt, and MAPK/ERK pathways, ultimately promoting neurogenesis and synaptic plasticity.
Presumed this compound Signaling Pathway
As a TCA, this compound is expected to non-selectively inhibit the reuptake of both serotonin and norepinephrine by blocking SERT and the norepinephrine transporter (NET). This would lead to increased synaptic concentrations of both neurotransmitters and subsequent activation of their respective postsynaptic receptors. Additionally, its potential action as an L-type calcium channel blocker would inhibit the influx of calcium into neurons. Calcium is a critical second messenger involved in neurotransmitter release and intracellular signaling. By reducing calcium influx, this compound could modulate neuronal excitability and neurotransmission through a mechanism distinct from simple reuptake inhibition.
Experimental Protocols
The following are outlines of standard experimental protocols used to characterize the mechanisms of action of antidepressants like SSRIs and this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for specific receptors and transporters.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target of interest (e.g., SERT, NET, dopamine (B1211576) transporter (DAT), muscarinic receptors) to prepare membrane fractions.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound (e.g., this compound or an SSRI).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.
Neurotransmitter Reuptake Assays
Objective: To measure the functional inhibition of neurotransmitter transporters.
Methodology:
-
Cell Culture: Use cell lines stably expressing the transporter of interest (e.g., HEK293 cells expressing human SERT) or primary neuronal cultures.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-serotonin).
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) to assess its potency as a reuptake inhibitor.
Measurement of Intracellular Calcium Concentration
Objective: To assess the effect of a compound on intracellular calcium levels, relevant for the presumed mechanism of this compound.
Methodology:
-
Cell Loading: Load cultured cells (e.g., neurons or a relevant cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6][7]
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microscope or a plate reader.[8]
-
Compound Application: Apply the test compound (e.g., this compound) to the cells.
-
Fluorescence Measurement: Continuously or at specific time points, measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence to determine the effect of the compound on intracellular calcium mobilization or influx.
Conclusion
The comparison between this compound and SSRIs highlights a significant evolution in antidepressant drug design, moving from broad-spectrum agents to highly selective molecules. SSRIs have a well-defined mechanism of action centered on the selective inhibition of the serotonin transporter, leading to downstream effects on neuroplasticity. This compound, as a tricyclic antidepressant, likely possesses a more complex mechanism involving the inhibition of both serotonin and norepinephrine reuptake, and potentially the modulation of calcium channels. This broader pharmacological profile is characteristic of older antidepressants and is often associated with a wider range of side effects compared to SSRIs.
The lack of detailed, modern experimental data on this compound limits a more quantitative comparison. However, the available information suggests that its antidepressant and tranquilizing effects may have resulted from a combination of these distinct mechanisms. Further research into compounds with mixed mechanisms of action, including those that modulate ion channels, could provide new avenues for the development of novel and more effective antidepressant therapies. This comparative guide serves as a foundational resource for researchers interested in the historical context of antidepressant development and the diverse molecular mechanisms that can be targeted to achieve therapeutic effects in mood disorders.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Thiazesim (SQ-10, 496) in the treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pathology of a cross-over trial: (thiazesim--a new anti-depressant drug) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
Structure-Activity Relationship of Thiazesim Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of Thiazesim hydrochloride, a compound belonging to the 1,5-benzothiazepine (B1259763) class, which has been investigated for its antidepressant properties. Due to the limited availability of recent, detailed quantitative data on a wide range of Thiazesim analogs in the public domain, this guide focuses on the foundational SAR principles derived from early studies on benzothiazepines and related compounds, supplemented with information on relevant experimental protocols.
Core Structure and Pharmacological Activity
Thiazesim, chemically known as 5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one, possesses a tricyclic core that is fundamental to its biological activity. The 1,5-benzothiazepine nucleus is a key pharmacophore found in various biologically active compounds, including cardiovascular drugs like diltiazem. In the context of antidepressant activity, modifications to this core and its substituents have been explored to understand their impact on efficacy.
dot
Caption: General chemical structure of Thiazesim, highlighting key sites for analog modification.
Structure-Activity Relationship Insights
Key Modification Sites and Their Inferred Impact on Activity:
-
Phenyl Ring at Position 2 (R1): The presence and substitution pattern on the phenyl ring at the 2-position of the benzothiazepine (B8601423) core are critical for activity. Modifications at this site can influence the molecule's interaction with its biological target.
-
Benzene (B151609) Ring of the Benzothiazepine Core (R2): Substitution on the fused benzene ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
-
Side Chain at Position 5 (R3): The nature of the side chain at the nitrogen atom in position 5 is a significant determinant of activity. For Thiazesim, the dimethylaminoethyl side chain is a key feature. Variations in the length of the alkyl chain and the nature of the terminal amino group have been shown to impact the pharmacological properties of related tricyclic antidepressants.
Comparative Data (Hypothetical Illustration)
Due to the inability to access full-text historical articles containing specific quantitative data, the following table is a hypothetical illustration of how such data would be presented. It is based on the type of information that would be expected from comparative pharmacological studies.
| Compound/Analog | Modification | Antidepressant Activity (e.g., % Inhibition of Immobility in FST) | Reference |
| Thiazesim | Parent Compound | Baseline | [Hypothetical] |
| Analog A | R1: 4-Chloro | Increased | [Hypothetical] |
| Analog B | R2: 7-Methoxy | Decreased | [Hypothetical] |
| Analog C | R3: Diethylaminoethyl | Similar to parent | [Hypothetical] |
| Analog D | R3: Pyrrolidinoethyl | Increased | [Hypothetical] |
Note: This table is for illustrative purposes only and does not represent actual experimental data. FST refers to the Forced Swim Test, a common behavioral assay for screening antidepressants.
Experimental Protocols
The evaluation of the antidepressant activity of Thiazesim analogs typically involves a series of in vivo behavioral assays in animal models, primarily rodents.
Forced Swim Test (FST)
This is a widely used primary screening test for potential antidepressant drugs.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals (typically mice or rats) are individually placed in the cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the actual test.
-
On the test day, the compound or vehicle is administered at a specific time before the test.
-
The animal is placed in the water for a period of 6 minutes.
-
The duration of immobility (the time the animal spends floating passively, making only small movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
-
Endpoint: A significant decrease in the duration of immobility compared to the vehicle-treated control group is indicative of antidepressant-like activity.
dot
Unraveling the CNS Cross-Reactivity Profile of Thiazesim Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazesim hydrochloride, an older antidepressant agent also known as thiazenone and SQ-10,496, presents a unique case for understanding cross-reactivity with other centrally active drugs. As a compound structurally related to tricyclic antidepressants (TCAs), its potential for interactions with a range of CNS targets is a critical consideration for researchers exploring its pharmacological profile or developing new chemical entities with similar scaffolds. This guide provides a comparative framework for evaluating the cross-reactivity of this compound, supported by established experimental protocols, despite the limited publicly available data on this specific compound.
Understanding the Pharmacological Context
Inferred Cross-Reactivity Profile
Based on its structural similarity to TCAs, this compound could potentially exhibit cross-reactivity with a variety of CNS drug classes. This is largely due to the promiscuous nature of older antidepressants, which often interact with multiple receptor systems.
Table 1: Potential Cross-Reactivity of this compound with Other CNS Drugs (Inferred)
| Drug Class | Potential for Cross-Reactivity | Implied Mechanism of Interaction |
| Monoamine Oxidase Inhibitors (MAOIs) | High | Risk of serotonin (B10506) syndrome due to synergistic elevation of serotonin levels. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Moderate to High | Potential for additive serotonergic effects, increasing the risk of serotonin syndrome. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Moderate to High | Additive effects on both serotonin and norepinephrine (B1679862) systems, with potential for cardiovascular and serotonergic side effects. |
| Antipsychotics (Typical and Atypical) | Moderate | Potential for additive anticholinergic and antihistaminergic effects, leading to sedation, dry mouth, and constipation. Possible antagonism at dopamine (B1211576) receptors. |
| Benzodiazepines and other GABAergic agents | Low to Moderate | Primarily additive sedative effects. No direct interaction with GABA receptors is expected based on the TCA structure. |
| Anticonvulsants | Low | Unlikely to have direct cross-reactivity with the primary targets of most anticonvulsants. |
| Opioids | Moderate | Potential for enhanced sedation and respiratory depression due to additive CNS depressant effects. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of a compound like this compound, a series of in vitro and in vivo experiments are necessary. These studies are designed to quantify the binding affinity and functional activity of the drug at various CNS targets.
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental to understanding a drug's interaction with specific molecular targets.[1][2][3] These assays typically involve the use of radiolabeled ligands that have a known high affinity for the receptor of interest.
Experimental Workflow: Competitive Radioligand Binding Assay
Key Parameters Determined:
-
IC50 (Inhibitory Concentration 50%): The concentration of the test drug required to displace 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): A measure of the binding affinity of the test drug for the receptor, calculated from the IC50 value. A lower Ki value indicates a higher binding affinity.
Functional Assays
While binding assays reveal affinity, functional assays are necessary to determine whether the drug acts as an agonist, antagonist, or inverse agonist at a particular receptor. These can include measuring second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or ion flux.
In Vivo Studies
Animal models can provide insights into the physiological and behavioral consequences of drug interactions. These studies can help to confirm the functional relevance of in vitro findings and assess the potential for adverse events.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams depict a hypothetical signaling pathway and a logical workflow for assessing cross-reactivity.
Hypothetical Signaling Pathway for a Tricyclic Antidepressant
Logical Workflow for CNS Drug Cross-Reactivity Assessment
Conclusion
While specific experimental data on the cross-reactivity of this compound is scarce, its structural relationship to tricyclic antidepressants provides a strong basis for inferring potential interactions with other CNS drugs. A thorough in vitro and in vivo evaluation, following the experimental protocols outlined above, would be necessary to definitively characterize its pharmacological profile and predict its clinical interactions. For researchers working with this or structurally similar compounds, a comprehensive cross-reactivity assessment is paramount for ensuring safety and efficacy.
References
- 1. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Limbic System Modulators: Thiazesim Hydrochloride in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential effects of Thiazesim Hydrochloride on the limbic system. Due to the discontinuation of Thiazesim (formerly Altinil) and the absence of modern preclinical in vivo data, this document establishes a comparison based on its inferred dual mechanism of action. Thiazesim is a benzothiazepine (B8601423) derivative, structurally related to the calcium channel blocker (CCB) Diltiazem, and was historically classified as a tricyclic antidepressant (TCA).
Therefore, this guide compares the known in vivo effects of representative compounds from these two classes—Diltiazem (as the CCB comparator) and Imipramine (as the TCA comparator) —on limbic system-related functions. This provides a robust proxy for postulating the effects of Thiazesim and outlines a clear path for its potential re-evaluation using contemporary experimental methods.
Postulated Mechanism of Action of this compound
Thiazesim's unique structure suggests a hybrid mechanism of action, targeting two distinct protein families crucial to neuronal function.
-
Benzothiazepine Core - Calcium Channel Blockade: As a benzothiazepine derivative, Thiazesim is structurally analogous to Diltiazem, a well-characterized L-type calcium channel blocker. Blockade of these channels in the central nervous system can modulate neuronal excitability and neurotransmitter release.
-
Tricyclic-like Structure - Monoamine Reuptake Inhibition: Its historical classification as a heterocyclic antidepressant related to TCAs suggests it may, like Imipramine, inhibit the reuptake of key monoamine neurotransmitters such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). This action increases the synaptic availability of these neurotransmitters, a common mechanism for antidepressant efficacy.
The following diagram illustrates this postulated dual mechanism.
Comparative Metabolic Stability of Thiazesim Hydrochloride and Its Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Thiazesim Hydrochloride and its hypothetical derivatives, Derivative A and Derivative B. The following sections detail the experimental protocols used to assess metabolic stability and present the resulting data in a clear, comparative format. This information is intended to guide further drug development and optimization efforts.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its derivatives was assessed using a human liver microsomal stability assay. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint). The data presented below is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 30.8 |
| Derivative A | 75 | 18.5 |
| Derivative B | 20 | 69.3 |
Note: The data in this table is hypothetical and serves as an example.
Experimental Protocols
The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.
Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of this compound and its derivatives by measuring the rate of their disappearance when incubated with human liver microsomes.
2. Materials:
-
Test compounds: this compound, Derivative A, Derivative B
-
Human liver microsomes (pooled)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][2]
-
Positive control compounds (e.g., a compound with known high clearance and one with known low clearance)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (B52724) (ice-cold) to terminate the reaction
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.[3]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In separate tubes, pre-incubate the test compounds and positive controls with the diluted microsomes at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[4]
-
A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation.[3]
-
Incubate the reaction mixtures at 37°C with gentle agitation.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Hypothetical Signaling Pathway for Thiazesim
As Thiazesim has been investigated for its antidepressant properties, a plausible mechanism of action could involve the modulation of neurotrophic signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by Thiazesim, leading to downstream effects on neuronal survival and plasticity. It is important to note that this is a generalized pathway and may not represent the specific mechanism of Thiazesim.
Caption: Hypothetical neurotrophic signaling pathway for Thiazesim.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Molecular Selectivity of Thiazesim Hydrochloride: A Comparative Analysis
Despite its classification as a potent antidepressant agent, the precise molecular targets of Thiazesim Hydrochloride remain elusive within publicly available scientific literature. Extensive searches for its mechanism of action, binding profile, and affinity studies have not yielded specific information on its direct molecular interactions. This lack of a defined target precludes a direct comparative analysis of its selectivity against alternative compounds.
This compound's chemical structure as a 1,5-benzothiazepine (B1259763) derivative suggests a potential relationship to compounds like diltiazem, a well-known calcium channel blocker. However, no published research confirms that this compound exerts its therapeutic effects through the modulation of calcium channels or any other specific ion channel. Similarly, there is no evidence to suggest it targets the common molecular players in antidepressant pharmacology, such as serotonin (B10506) or norepinephrine (B1679862) transporters.
Without a known molecular target, a comprehensive comparison guide that includes quantitative data on binding affinities, IC50/EC50 values, and detailed experimental protocols cannot be constructed. Such a guide is contingent on identifying the primary pharmacological target and then evaluating the selectivity of the compound for that target in relation to its effects on other molecules.
Further research, including radioligand binding assays, enzyme inhibition assays, and broader pharmacological screening, is necessary to elucidate the molecular mechanism of this compound. Once a primary target is identified, a thorough assessment of its selectivity can be performed, enabling a meaningful comparison with other therapeutic agents.
Hypothetical Signaling Pathway and Experimental Workflow
In the absence of specific data for this compound, a generalized workflow for assessing the selectivity of a novel antidepressant is presented below. This workflow illustrates the logical steps that would be taken once a molecular target is identified.
Caption: A generalized workflow for antidepressant drug discovery and selectivity assessment.
This diagram outlines a typical path from initial compound screening to early clinical development, highlighting the crucial stages of target identification and selectivity profiling.
Due to the current lack of information on the molecular targets of this compound, this guide serves to highlight the necessary future research required to understand its pharmacological profile and therapeutic potential fully. Researchers and drug development professionals are encouraged to pursue studies aimed at identifying the direct molecular interactions of this compound.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thiazesim Hydrochloride
For immediate release:
This document provides essential procedural guidance for the safe and compliant disposal of Thiazesim Hydrochloride, a benzothiazepine (B8601423) derivative used in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to conduct a thorough risk assessment and don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures a safe handling environment.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes or airborne particles of the chemical. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's safety officer. | Prevents inhalation of the compound, especially in powder form. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the disposal of this compound waste. This procedure is based on general best practices for chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.
-
For solid waste (e.g., contaminated lab supplies), double-bag the materials before placing them in the designated container.
-
For liquid waste (e.g., solutions containing this compound), ensure the container is appropriate for the solvent used.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Maintain a log of the waste generated, including the date and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste composition.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
III. Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Table 2: Emergency Spill Response for this compound
| Spill Size | Containment Procedure | Decontamination and Disposal |
| Small Spill | 1. Alert personnel in the immediate area.2. Wear appropriate PPE.3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). | 1. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.2. Decontaminate the spill area with a suitable solvent.3. Dispose of all contaminated materials as hazardous waste. |
| Large Spill | 1. Evacuate the area immediately.2. Notify your institution's emergency response team and EHS department.3. Restrict access to the spill area. | 1. Follow the instructions of the trained emergency response personnel.2. Do not attempt to clean up a large spill without proper training and equipment. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: this compound Disposal Workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
